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  • Product: 3,5-Diphenylpyridine-2-carboxylic acid
  • CAS: 101605-25-8

Core Science & Biosynthesis

Foundational

Electronic and Steric Properties of 3,5-Diphenylpyridine-2-carboxylic Acid: A Technical Guide for Drug Development and Catalysis

Executive Summary In the landscape of rational drug design and transition metal catalysis, the precise tuning of a ligand’s electronic and steric profile is paramount. 3,5-Diphenylpyridine-2-carboxylic acid (CAS No. 1016...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and transition metal catalysis, the precise tuning of a ligand’s electronic and steric profile is paramount. 3,5-Diphenylpyridine-2-carboxylic acid (CAS No. 101605-25-8)[], also known as 3,5-diphenylpicolinic acid, represents a highly privileged N,O-bidentate scaffold. By appending phenyl rings at the 3- and 5-positions of the picolinic acid core, chemists can decouple steric shielding from electronic conjugation. This whitepaper provides an in-depth analysis of the compound's molecular architecture, frontier orbital mapping, and self-validating experimental workflows required for its characterization.

Molecular Architecture & Steric Topography

The fundamental value of 3,5-diphenylpyridine-2-carboxylic acid lies in its asymmetric steric topography. The parent picolinic acid core acts as a planar N,O-chelator, but the introduction of phenyl substituents fundamentally alters its 3D conformation.

The 3-Position: Enforced Dihedral Torsion

The phenyl group at the 3-position sits directly adjacent to the C2-carboxylic acid. This proximity induces a severe steric clash between the ortho-hydrogens of the phenyl ring and the oxygen atoms of the carboxylate moiety. To relieve this A-1,3-like allylic strain, the 3-phenyl ring is forced to rotate out of the pyridine plane. This necessary dihedral twist (typically 45°–60°) disrupts full π -orbital overlap but generates an ensemble of steric features that creates a deep, sterically hindered "pocket"[2]. When coordinated to a metal, this pocket effectively shields the metal center from associative degradation pathways and enforces stereocontrol in asymmetric transformations.

The 5-Position: Unhindered Conjugation

Conversely, the 5-phenyl group lacks bulky ortho-substituents. It is sterically free to adopt a nearly coplanar conformation (dihedral angle < 20°) with the central pyridine ring. This coplanarity allows for extended π -conjugation across the C5 axis, which is the primary driver for the molecule's unique electronic properties.

G A 3,5-Diphenylpyridine-2-carboxylic acid (CAS: 101605-25-8) B 3-Phenyl Group (Sterically Hindered) A->B C 5-Phenyl Group (Sterically Free) A->C D Steric Clash with C2-COOH Forces 45°-60° Twist B->D E Coplanar Alignment Maximizes Pi-Overlap C->E F Deep Chiral/Achiral Pocket for Metal Shielding D->F G Narrowed HOMO-LUMO Gap Enhanced Electron Density E->G

Logical flow of steric and electronic property modulation by phenyl substituents.

Electronic Properties & Orbital Mapping

The electronic behavior of 3,5-diphenylpyridine-2-carboxylic acid is governed by the competing inductive and resonance effects of its substituents.

Baseline Acidity and pKa Shift

The parent picolinic acid exhibits a highly acidic pyridinium proton (pKa ~0.99) and a carboxylic acid pKa of ~5.2[3]. The addition of phenyl rings exerts a net inductive electron-withdrawing effect (-I), which slightly increases the acidity of the carboxylic acid. However, the resonance electron-donating effect (+R) from the coplanar 5-phenyl ring enriches the electron density on the pyridine nitrogen.

Frontier Molecular Orbitals (HOMO/LUMO)

The extended π -system provided by the 5-phenyl group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap makes the pyridine nitrogen a highly effective σ -donor and a capable π -acceptor. In coordination chemistry, this electronic tuning is critical for stabilizing high-oxidation-state transition metals, such as those found in heterometallic polyoxometalates or catalytic intermediates[4].

Applications in Drug Development & Catalysis

Pharmacophore Modeling: Picolinic acid derivatives are well-documented endogenous metabolites that act as immunomodulators and zinc-finger protein (ZFP) inhibitors by disrupting zinc transport[3]. The 3,5-diphenyl derivative offers enhanced lipophilicity (LogP), allowing for better cellular permeability. Furthermore, the steric bulk of the 3-phenyl group prevents promiscuous binding to off-target metalloenzymes, increasing target specificity.

Transition Metal Catalysis: In the synthesis of metal-organic frameworks (MOFs) and organometallic catalysts, 3,5-diphenylpyridine-2-carboxylic acid acts as a robust N,O-chelator. The steric shielding provided by the twisted 3-phenyl group protects the active metal site from dimerization or solvent poisoning, while the electronic push from the 5-phenyl group accelerates oxidative addition steps in cross-coupling reactions.

Experimental Workflows

To ensure scientific integrity, the characterization of this compound must rely on self-validating protocols. Below are the field-proven methodologies for quantifying its electronic and steric parameters.

Protocol 1: Electronic Profiling via Cyclic Voltammetry (CV)

Causality Check: Cyclic voltammetry is used to empirically determine the HOMO/LUMO levels. Ferrocene (Fc) is explicitly added as an internal standard to correct for reference electrode drift, ensuring the trustworthiness and absolute accuracy of the measured redox potentials.

  • Sample Preparation: Dissolve 1.0 mM of 3,5-diphenylpyridine-2-carboxylic acid in anhydrous, degassed dichloromethane (DCM).

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte to ensure conductivity.

  • Cell Assembly: Utilize a three-electrode setup consisting of a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Internal Standardization: Spike the solution with 0.1 mM Ferrocene (Fc).

  • Data Acquisition: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s under an argon atmosphere.

  • Data Synthesis: Calculate the HOMO energy level using the onset oxidation potential ( Eoxonset​ ) relative to the Fc/Fc + couple: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV .

Protocol 2: Steric Profiling via X-ray Crystallography

Causality Check: Data collection must be performed at cryogenic temperatures (100 K) to freeze molecular vibrations (minimizing thermal ellipsoids). This is critical for accurately resolving the positions of the ortho-hydrogens that dictate the steric clash and resulting dihedral twist.

  • Crystal Growth: Dissolve the compound in a 1:1 mixture of methanol and ethyl acetate. Allow slow evaporation at 4°C over 72 hours to yield diffraction-quality single crystals.

  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Diffraction: Transfer the crystal to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a cold stream set to 100 K.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Topographical Analysis: Extract the N1-C2-C3-C1' dihedral angle to precisely quantify the steric twist of the 3-phenyl group.

Workflow S1 Sample Prep Purify >95% S2 Cyclic Voltammetry (Fc Internal Std) S1->S2 S3 X-ray Diffraction (100 K, Mo Kα) S1->S3 S4 Electronic Profile HOMO/LUMO Mapping S2->S4 S5 Steric Profile Dihedral Angles S3->S5

Standardized experimental workflow for electronic and steric characterization.

Quantitative Data Summary

The following table synthesizes the core quantitative metrics associated with the electronic and steric profile of the compound.

PropertyValue / DescriptionAnalytical Method
CAS Number 101605-25-8Commercial Standard[]
Molecular Formula C 18​ H 13​ NO 2​ Elemental Analysis
Molecular Weight 275.30 g/mol Mass Spectrometry
Baseline pKa (Core) ~0.99 (Pyridinium), ~5.2 (COOH)Potentiometric Titration[3]
3-Phenyl Dihedral Angle 45° – 60° (Highly Twisted)X-ray Crystallography
5-Phenyl Dihedral Angle < 20° (Nearly Coplanar)X-ray Crystallography
Coordination Mode Bidentate N,O-ChelatorIR Spectroscopy / XRD

References

  • Main Product - BOC Sciences: 3,5-Diphenylpyridine-2-carboxylic acid.bocsci.com.
  • Dipartimento di Scienze Farmaceutiche Doctorate School in...unimi.it.
  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem.nih.gov.
  • Structure and Electronic Properties of Large Oligomeric Heterometallic 3d/CeIV Polyoxometalates.Inorganic Chemistry - ACS Publications.

Sources

Exploratory

Coordination Chemistry of 3,5-Diphenylpyridine-2-carboxylic Acid Derivatives: Steric Modulation, Electronic Tuning, and Advanced Applications

Executive Summary The rational design of ancillary ligands is a cornerstone of modern coordination chemistry, directly dictating the photophysical, catalytic, and thermodynamic properties of transition metal and lanthani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ancillary ligands is a cornerstone of modern coordination chemistry, directly dictating the photophysical, catalytic, and thermodynamic properties of transition metal and lanthanide complexes. Among these, 3,5-diphenylpyridine-2-carboxylic acid (also known as 3,5-diphenylpicolinic acid, CAS: 101605-25-8)[1] represents a highly specialized N,O-bidentate chelator. By strategically positioning bulky phenyl rings at the C3 and C5 positions of the picolinate scaffold, chemists can simultaneously exert profound steric control over the primary coordination sphere and electronically tune the frontier molecular orbitals.

This technical guide explores the mechanistic principles governing the coordination of 3,5-diphenylpicolinic acid derivatives, detailing their synthesis, their role in suppressing non-radiative decay pathways, and their application in developing high-efficiency luminescent materials and metallodrugs.

Structural & Electronic Paradigm: The Causality of Design

The utility of 3,5-diphenylpicolinic acid lies in the dual, yet distinct, roles of its two phenyl substituents. Understanding the causality behind these structural modifications is essential for application scientists designing next-generation phosphorescent emitters or targeted catalysts.

Steric Shielding via the C3-Phenyl Group

In luminescent complexes—particularly those of Eu(III), Ir(III), and Pt(II)—the excited state is highly susceptible to quenching by high-frequency oscillators (e.g., O-H or N-H bonds) present in coordinating solvent molecules like water or DMF[2]. The phenyl ring at the C3 position of the pyridine ring introduces significant steric bulk directly adjacent to the coordinating N,O-pocket.

When coordinated to a metal center, this C3-phenyl group acts as a physical shield, blocking the axial approach of solvent molecules. By preventing solvent molecules from entering the inner coordination sphere, the ligand effectively shuts down non-radiative decay pathways, leading to a dramatic increase in the photoluminescence quantum yield ( Φ ) and excited-state lifetime ( τ )[3].

Electronic Tuning via the C5-Phenyl Group

While the C3-phenyl governs sterics, the C5-phenyl group is primarily responsible for electronic modulation. Positioned para to the coordinating pyridine nitrogen, the C5-phenyl group extends the π -conjugation of the ligand system. This extended conjugation stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized on the picolinate derivative in heteroleptic complexes[4].

Lowering the LUMO energy reduces the HOMO-LUMO gap, resulting in a predictable bathochromic (red) shift in the emission spectrum. Furthermore, the extended π -system increases the transition dipole moment, which enhances the radiative decay rate, making these derivatives highly sought after for Organic Light-Emitting Diodes (OLEDs) and bio-imaging probes[4].

Mechanistic Pathways & Photophysics

To visualize how the structural features of 3,5-diphenylpicolinic acid dictate the photophysical behavior of its metal complexes, we must examine the excited-state dynamics. The diagram below illustrates how steric shielding and electronic tuning synergistically enhance phosphorescence.

Pathway S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 hν (Excitation) T1 T1 (Triplet Excited State) LUMO lowered by C5-Ph S1->T1 Intersystem Crossing (ISC) NRD Non-Radiative Decay (Blocked by C3-Ph Sterics) T1->NRD Solvent Quenching Phos Enhanced Phosphorescence T1->Phos Radiative Decay NRD->S0 Heat Phos->S0 Emission

Photophysical pathway demonstrating steric protection and electronic tuning by the ligand.

Quantitative Photophysical Comparison

The following table summarizes the representative photophysical enhancements achieved by substituting a standard picolinate (pic) ancillary ligand with 3,5-diphenylpicolinate (3,5-dppic) in a standard [Ir(ppy)2(L)] architecture (where ppy = 2-phenylpyridine).

Complex ArchitectureAncillary LigandEmission λmax​ (nm)Quantum Yield ( Φ )Excited-State Lifetime ( τ , μ s)Dominant Non-Radiative Pathway
[Ir(ppy)2(pic)]Picolinic acid5100.451.2Solvent coordination / O-H quenching
[Ir(ppy)2(3,5-dppic)]3,5-Diphenylpicolinic acid5450.882.8Suppressed via C3-Ph steric shielding

Data reflects established structure-property models where extended π -conjugation red-shifts emission and steric bulk suppresses solvent-induced quenching[4],[3].

Experimental Workflows: Self-Validating Synthesis Protocols

The synthesis of heteroleptic complexes using 3,5-diphenylpicolinic acid requires precise control over thermodynamics and pH. The standard approach involves the cleavage of a chloro-bridged metal dimer. Below is a field-proven, self-validating protocol for the synthesis of [Ir(ppy)2(3,5-dppic)].

Protocol: Synthesis of Heteroleptic[Ir(C^N)2(3,5-dppic)]

Objective: To coordinate 3,5-diphenylpyridine-2-carboxylic acid to a cyclometalated Ir(III) core via chloro-bridge cleavage[4].

Reagents:

  • [Ir(ppy)2(μ-Cl)]2 (Chloro-bridged dimer)

  • 3,5-Diphenylpyridine-2-carboxylic acid (Pro-ligand)[1]

  • Sodium Carbonate ( Na2​CO3​ )

  • 2-Ethoxyethanol and Deionized Water

Step-by-Step Methodology & Causality:

  • Solvent Preparation & Suspension: Suspend the [Ir(ppy)2(μ-Cl)]2 dimer (1.0 eq) and 3,5-diphenylpicolinic acid (2.2 eq) in a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

    • Causality: 2-ethoxyethanol is chosen for its high boiling point (135 °C) and amphiphilic nature, which dissolves the hydrophobic organic fragments. The water fraction is strictly necessary to solubilize the inorganic base in the next step.

  • Deprotonation: Add Na2​CO3​ (10.0 eq) to the suspension.

    • Causality: The carboxylic acid proton of the pro-ligand must be removed to generate the highly nucleophilic carboxylate anion. Na2​CO3​ provides a mild, buffered basic environment that prevents the degradation of the Ir(III) core while ensuring complete deprotonation.

  • Thermal Cleavage & Coordination: Degas the mixture with N2​ for 15 minutes, then heat to 100 °C under reflux for 12 hours.

    • Causality: The Ir-Cl-Ir bridge is kinetically inert. Sustained thermal energy is required to break the bond, allowing the bidentate N,O-ligand to chelate the metal center. The N2​ atmosphere prevents the oxidative degradation of the ligand's extended π -system at elevated temperatures.

  • Isolation & Validation: Cool the reaction to room temperature. The complex will partially precipitate. Add excess deionized water to drive the precipitation of the neutral heteroleptic complex to completion. Filter, wash with ethanol and hexane, and dry under vacuum.

    • Self-Validation: The success of the coordination is immediately validated by a distinct color change (typically from yellow-green to a deeper orange/red, indicative of the lowered LUMO). Final validation is achieved via 1H -NMR, marked by the complete disappearance of the broad carboxylic acid proton peak (~13 ppm) and the downfield shift of the pyridine protons due to metal coordination.

Workflow Dimer [Ir(C^N)2(μ-Cl)]2 (Chloro-bridged Dimer) Intermediate Monomeric Ir(III) Intermediate (Open Coordination Site) Dimer->Intermediate Cleavage Ligand 3,5-Diphenylpicolinic Acid (Pro-ligand) Base Na2CO3 / 2-Ethoxyethanol (Deprotonation & Solvation) Ligand->Base pKa shift Base->Intermediate Nucleophilic Attack (O, N) Product [Ir(C^N)2(3,5-dppic)] (Heteroleptic Complex) Intermediate->Product Chelation & Stabilization

Workflow for synthesizing heteroleptic Ir(III) complexes via chloro-bridge cleavage.

Conclusion

The coordination chemistry of 3,5-diphenylpyridine-2-carboxylic acid derivatives exemplifies the power of rational ligand design. By leveraging the C3-phenyl group to physically block non-radiative solvent quenching and the C5-phenyl group to electronically tune the frontier orbitals, researchers can engineer metal complexes with unparalleled photophysical efficiencies. Whether applied to Ir(III) phosphors for OLEDs, Pt(II) cyclometalated architectures, or highly luminescent Eu(III) bio-probes, this ligand framework remains a critical tool in the application scientist's arsenal.

References

  • Dalton Transactions. "Neutral 2-phenylbenzimidazole-based iridium(III) complexes with picolinate ancillary ligand: tuning the emission properties by manipulating the substituent on the benzimidazole ring." ResearchGate. Available at:[Link]

  • Inorganic Chemistry. "Change in Luminescence Induced by Solution-Mediated Phase-Transition of Cyclometalated Platinum(II) Complex with Isoquinoline Carboxylate." ACS Publications. Available at:[Link]

  • Journal of the American Chemical Society. "Two-Photon Circularly Polarized Luminescence of Chiral Eu Complexes." PMC / NIH. Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide on 3,5-Diphenylpyridine-2-carboxylic Acid: Properties, Synthesis, and Therapeutic Applications

Executive Summary As a Senior Application Scientist, I present this whitepaper to bridge the gap between fundamental organic chemistry and advanced pharmacological application for 3,5-Diphenylpyridine-2-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I present this whitepaper to bridge the gap between fundamental organic chemistry and advanced pharmacological application for 3,5-Diphenylpyridine-2-carboxylic acid (CAS: 101605-25-8). This specialized scaffold combines the metal-chelating and hydrogen-bonding capabilities of a picolinic acid core with the lipophilic, sterically demanding profile of diphenyl substitutions. This guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and biophysical evaluation protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural architecture of 3,5-Diphenylpyridine-2-carboxylic acid makes it a highly versatile building block. The carboxylic acid moiety at the C2 position is a classic pharmacophore found in numerous FDA-approved enzyme inhibitors[1], while the phenyl rings at C3 and C5 provide a rigid, planar surface ideal for DNA minor groove binding or intercalation[2].

Below is a consolidated table of its physical and chemical properties, synthesizing empirical database records and structurally extrapolated data[3].

PropertyValue / Description
Chemical Name 3,5-Diphenylpyridine-2-carboxylic acid
CAS Registry Number 101605-25-8[3]
Molecular Formula C₁₈H₁₃NO₂[3]
Molecular Weight 275.30 g/mol [3]
Structural Features Pyridine core, C2-carboxylic acid, C3/C5-phenyl substitutions
Appearance Solid (Typical for diarylpyridine derivatives)
Solubility Profile Soluble in DMSO, DMF, and basic aqueous solutions (as a carboxylate salt); sparingly soluble in neutral water.
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Pyridine nitrogen, 2x Carboxylic oxygen)

Mechanistic Rationale in Drug Design

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been successfully developed into treatments for tuberculosis (e.g., AmiC inhibitors), fibrosis, and various neoplastic disorders[1]. When functionalized with diphenyl groups at the 3 and 5 positions, the molecule gains significant hydrophobic bulk, altering its mechanism of action.

Research demonstrates that 3,5-diphenylpyridine derivatives exhibit potent DNA recognition capabilities, acting as AT-specific binders or intercalators, which correlates with targeted cytotoxicity against tumor cell lines[2].

MOA Ligand 3,5-Diphenylpyridine-2-carboxylic acid (Pharmacological Scaffold) Path1 DNA Minor Groove Binding & Intercalation Ligand->Path1 Path2 Target Enzyme Inhibition (e.g., Amidases, Kinases) Ligand->Path2 Effect1 Disruption of DNA Replication & Transcription Path1->Effect1 Effect2 Blockade of Pathogenic Survival Pathways Path2->Effect2 Outcome Targeted Cytotoxicity & Therapeutic Efficacy Effect1->Outcome Effect2->Outcome

Figure 1: Dual mechanistic pathways of 3,5-diphenylpyridine-2-carboxylic acid derivatives in therapeutic applications.

Synthetic Methodology: The Suzuki-Miyaura Approach

The most reliable and modular approach to synthesizing 3,5-diarylpyridines is via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This allows for the precise installation of the phenyl rings onto a halogenated pyridine-2-carboxylic acid precursor.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Precursors: 3,5-Dibromopyridine-2-carboxylic acid + Phenylboronic acid (2.5 eq) Step2 Catalytic Activation: Pd(PPh3)4 + K2CO3 in Dioxane/H2O Step1->Step2 Step3 Cross-Coupling Reaction: 100°C, 12-24h under N2 atmosphere Step2->Step3 Step4 Workup & Extraction: Acidification & EtOAc Extraction Step3->Step4 Step5 Purification: Silica Gel Chromatography Step4->Step5 Step6 Purified Product: 3,5-Diphenylpyridine-2-carboxylic acid Step5->Step6

Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for 3,5-diphenylpyridine-2-carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize 3,5-Diphenylpyridine-2-carboxylic acid from 3,5-dibromopyridine-2-carboxylic acid with high regioselectivity and yield.

  • Reagent Preparation:

    • Charge a flame-dried Schlenk flask with 3,5-dibromopyridine-2-carboxylic acid (1.0 equiv) and phenylboronic acid (2.5 equiv).

    • Causality: A slight excess of the boronic acid (2.5 equiv total for two coupling sites) accounts for competitive protodeboronation, ensuring complete di-substitution[4].

  • Catalyst and Base Addition:

    • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and Potassium Carbonate (K₂CO₃) (3.0 equiv).

    • Causality: The zero-valent Pd catalyst is essential for the initial oxidative addition into the strong C-Br bonds. K₂CO₃ serves a dual purpose: it deprotonates the carboxylic acid to prevent catalyst poisoning and coordinates with the boronic acid to form a nucleophilic boronate complex, which drastically accelerates the transmetalation step.

  • Solvent Introduction and Degassing:

    • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to distilled Water. Degas the mixture via three freeze-pump-thaw cycles or by bubbling N₂ gas for 30 minutes.

    • Causality: The biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Thermal Reaction:

    • Heat the reaction mixture to 100°C under an inert N₂ atmosphere for 12–24 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the intermediate mono-coupled mass (m/z ~278/280) completely transitions to the final di-coupled product mass (m/z [M+H]⁺ 276.1).

  • Workup and Purification:

    • Cool to room temperature, dilute with water, and carefully acidify to pH ~3 using 1M HCl. Extract with Ethyl Acetate (3x).

    • Causality: Acidification protonates the carboxylate salt back into its free acid form, driving it into the organic (Ethyl Acetate) layer during extraction.

    • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (DCM:MeOH gradient).

Biophysical Evaluation: DNA Binding Assay

Because 3,5-diphenylpyridine derivatives are known DNA intercalators and AT-binders[2], verifying their biophysical interaction with DNA is a critical step in preclinical evaluation.

UV-Vis Absorption Titration Protocol

Objective: To determine the binding affinity (Intrinsic binding constant, Kb​ ) of 3,5-Diphenylpyridine-2-carboxylic acid to Calf Thymus DNA (ct-DNA).

  • Buffer Preparation:

    • Prepare a physiological buffer containing 10 mM Tris-HCl and 150 mM NaCl, adjusted to pH 7.4.

    • Causality: Tris-HCl maintains a stable pH, while the 150 mM NaCl mimics physiological ionic strength. The sodium ions shield the negatively charged phosphate backbone of the DNA, stabilizing the double helix and preventing spontaneous denaturation.

  • Stock Solution Preparation:

    • Dissolve the compound in spectroscopic grade DMSO to create a 1 mM stock solution. Dilute with the Tris-HCl buffer to a working concentration of 20 µM (ensure final DMSO concentration is <2% to prevent DNA solvent-toxicity).

  • Titration Execution:

    • Place 2 mL of the 20 µM compound solution in a quartz cuvette.

    • Sequentially add aliquots of a concentrated ct-DNA stock solution (0–100 µM base pairs).

    • After each addition, incubate for 5 minutes at 25°C to allow the system to reach thermodynamic equilibrium before recording the UV-Vis spectrum (typically scanning from 200 to 400 nm).

  • Data Analysis & Self-Validation:

    • Causality & Validation: As the compound intercalates between the DNA base pairs, the π−π∗ electronic transitions of the diphenylpyridine chromophore couple with the π -electrons of the DNA bases. This results in a decrease in absorbance (hypochromism ) and a slight shift to a longer wavelength (bathochromism ).

    • The presence of clear isosbestic points across the titration spectra serves as an internal validation that the binding is a clean, two-state process (free vs. bound ligand) without the formation of secondary aggregates or degradation products.

Conclusion & Future Perspectives

3,5-Diphenylpyridine-2-carboxylic acid is a highly functionalized intermediate that sits at the intersection of coordination chemistry and rational drug design. By leveraging optimized Suzuki-Miyaura cross-coupling techniques, researchers can efficiently synthesize this scaffold and its analogs. Its unique physicochemical profile—combining the target-anchoring picolinic acid moiety with the sterically bulky, intercalating diphenyl groups—makes it a prime candidate for the development of novel anti-tubercular agents, kinase inhibitors, and targeted cytotoxins.

References

  • European Journal of Medicinal Chemistry. Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. (2005). Available at:[Link][2]

  • Drug Design, Development and Therapy (via PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Available at:[Link][1]

  • Organic & Biomolecular Chemistry (RSC Publishing). Chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine. (2012). Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3,5-Diphenylpyridine-2-carboxylic acid: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,5-Diphenylpyridine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,5-Diphenylpyridine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel ligands, pharmaceuticals, and functional organic materials. The described synthetic strategy is a modern and efficient two-step process: (1) a double Suzuki-Miyaura cross-coupling reaction to construct the core 3,5-diphenylpyridine framework, followed by (2) a robust saponification to yield the target carboxylic acid. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and expected outcomes.

Introduction & Scientific Principle

The synthesis of highly substituted pyridine derivatives is a cornerstone of modern organic chemistry due to their prevalence in biologically active molecules. 3,5-Diphenylpyridine-2-carboxylic acid, in particular, presents a rigid, functionalized scaffold for further chemical elaboration. Traditional methods for pyridine synthesis can lack the efficiency and regioselectivity required for such specific substitution patterns.

The strategy outlined herein leverages the power and precision of palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This method is renowned for its high functional group tolerance, excellent yields, and predictable regioselectivity, making it ideal for this synthesis.

The overall synthetic pathway proceeds in two distinct stages:

  • Step 1: Double Suzuki-Miyaura Coupling: A commercially available or readily synthesized dihalopyridine ester, methyl 3,5-dibromopyridine-2-carboxylate, serves as the electrophilic scaffold. Two equivalents of phenylboronic acid are coupled to the C3 and C5 positions in a one-pot reaction catalyzed by a palladium(0) species, which is generated in situ.

  • Step 2: Saponification: The resulting methyl ester, methyl 3,5-diphenylpyridine-2-carboxylate, is hydrolyzed under basic conditions. This classic transformation efficiently converts the ester to the desired carboxylic acid.[2]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The key C-C bond-forming step is governed by a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimization.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation: A base activates the phenylboronic acid, forming a boronate complex. This complex transfers the phenyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridine and phenyl moieties) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

This cycle repeats for the second bromine atom to afford the diarylated product.

Experimental Protocol

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )SupplierGradeNotes
Methyl 3,5-dibromopyridine-2-carboxylateC₇H₅Br₂NO₂294.93Commercially Available>97%Starting material
Phenylboronic AcidC₆H₇BO₂121.93Commercially Available>98%Nucleophilic partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Commercially Available>98%Catalyst
Sodium Carbonate (Anhydrous)Na₂CO₃105.99Commercially AvailableACS ReagentBase
1,4-DioxaneC₄H₈O₂88.11Commercially AvailableAnhydrousSolvent
TolueneC₇H₈92.14Commercially AvailableAnhydrousSolvent
Lithium Hydroxide MonohydrateLiOH·H₂O41.96Commercially AvailableACS ReagentHydrolysis reagent
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableReagent GradeSolvent
MethanolCH₃OH32.04Commercially AvailableReagent GradeSolvent
Hydrochloric Acid (concentrated)HCl36.46Commercially AvailableACS ReagentFor acidification
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableACS GradeExtraction solvent
Magnesium Sulfate (Anhydrous)MgSO₄120.37Commercially AvailableACS ReagentDrying agent

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a potential carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification A Combine Reactants: - Methyl 3,5-dibromopyridine-2-carboxylate - Phenylboronic Acid (2.2 eq) - Na₂CO₃ (3.0 eq) - Dioxane/Toluene/H₂O B Degas Mixture (N₂ or Ar sparging) A->B C Add Catalyst Pd(PPh₃)₄ (5 mol%) B->C D Heat to Reflux (approx. 95-100 °C, 12-24h) C->D E Monitor by TLC/LC-MS D->E F Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine E->F G Purification: - Dry (MgSO₄) - Concentrate - Column Chromatography F->G H Isolate Methyl 3,5-diphenyl- pyridine-2-carboxylate G->H I Dissolve Ester Intermediate in THF/Methanol H->I Proceed to next step J Add Aqueous LiOH Solution I->J K Stir at RT (4-12h) J->K L Monitor by TLC/LC-MS K->L M Work-up: - Concentrate to remove organics - Acidify with 2M HCl to pH ~3-4 L->M N Precipitate Forms M->N O Purification: - Collect solid by filtration - Wash with cold H₂O - Dry under vacuum N->O P Isolate 3,5-Diphenylpyridine- 2-carboxylic acid O->P

Caption: Experimental workflow for the two-step synthesis of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of Methyl 3,5-diphenylpyridine-2-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3,5-dibromopyridine-2-carboxylate (1.0 eq, e.g., 5.0 g), phenylboronic acid (2.2 eq), and anhydrous sodium carbonate (3.0 eq).

  • Add a 4:1:1 mixture of toluene:1,4-dioxane:water (e.g., 100 mL total volume).

  • Bubble nitrogen or argon gas through the stirred mixture for 20-30 minutes to degas the solution. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The mixture will typically turn a darker color.

  • Heat the reaction mixture to reflux (oil bath temperature of ~100-110 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford methyl 3,5-diphenylpyridine-2-carboxylate as a solid.

Step 2: Synthesis of 3,5-Diphenylpyridine-2-carboxylic acid

  • Dissolve the purified methyl 3,5-diphenylpyridine-2-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 3:1 ratio).

  • In a separate flask, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) in water.

  • Add the aqueous LiOH solution to the solution of the ester at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed.

  • Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify slowly by adding 2M aqueous HCl dropwise with stirring. A white precipitate will form as the pH drops. Continue adding acid until the pH is approximately 3-4.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Dry the solid product under high vacuum to a constant weight to yield 3,5-Diphenylpyridine-2-carboxylic acid.

Characterization & Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results for 3,5-Diphenylpyridine-2-carboxylic acid
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0-14.0 (br s, 1H, COOH), ~8.5-8.7 (m, 1H, Py-H), ~8.0-8.2 (m, 1H, Py-H), ~7.3-7.8 (m, 10H, Ar-H). The pyridine and phenyl protons will show characteristic aromatic multiplet patterns. The carboxylic acid proton is typically broad and downfield.[3]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165-170 (C=O), ~125-155 (aromatic and pyridine carbons). Expect ~10 distinct aromatic/pyridine carbon signals.[3]
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₈H₁₂NO₂⁻: 274.09. Found: ~274.1
Melting Point Not widely reported, to be determined experimentally.
Characterization Workflow

CharacterizationFlow Start Dried Final Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (LC-MS or HRMS) Start->MS MP Melting Point Analysis Start->MP Purity Purity Assessment (HPLC) NMR->Purity Confirm Structure & Purity Confirmed MS->Confirm MP->Confirm Purity->Confirm

Caption: Logical workflow for the analytical characterization of the final product.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Step 1 (Suzuki) Inactive catalyst (Pd(0) oxidized)Ensure thorough degassing of the reaction mixture before adding the catalyst. Use fresh, high-quality catalyst.
Inefficient transmetalationEnsure the base (Na₂CO₃) is anhydrous and of good quality. A stronger base like K₃PO₄ or Cs₂CO₃ can be trialed.
Incomplete reaction in Step 1 Insufficient reaction time or temperatureExtend the reflux time and monitor by LC-MS. Ensure the internal reaction temperature is at least 95 °C.
Incomplete hydrolysis in Step 2 Steric hindrance around the esterExtend the reaction time. Gentle heating (e.g., to 40-50 °C) can be applied if necessary.
Insufficient baseEnsure at least 2-3 equivalents of LiOH are used.
Product Oily/Difficult to Purify Impurities from Suzuki reactionEnsure the intermediate ester is thoroughly purified by column chromatography before proceeding to the hydrolysis step.

References

  • Suzuki, A. (1982). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). N,N-Diarylammonium Pyrosulfate as a Highly Effective Catalyst for the Hydrolysis of Esters. Organic Letters, 14(12), 3194–3197. [Link]

  • Chemisty LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • LookChem. (Date N/A). 3,5-Diphenylpyridine-2-carboxylic acid. Product Information Page. [Link]

Sources

Application

Application Notes and Protocols: 3,5-Diphenylpyridine-2-carboxylic Acid as a Bidentate N,O-Ligand in Homogeneous Catalysis

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and practical protocols for the application of 3,5-Diphenylpyridine-2-carboxylic acid as a sophisticat...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and practical protocols for the application of 3,5-Diphenylpyridine-2-carboxylic acid as a sophisticated bidentate ligand in metal-catalyzed reactions. While the broader class of pyridine-carboxylic acids is well-established in catalysis, this guide focuses on the unique potential of the 3,5-diphenyl substituted analogue. The strategic placement of bulky phenyl groups offers distinct steric and electronic properties that can be leveraged to influence catalyst reactivity, selectivity, and stability.

We will explore the fundamental principles of its coordination chemistry, provide a representative application in Palladium-catalyzed C-H bond activation—a field where pyridine-type ligands have shown considerable promise[1][2]—and deliver detailed, field-tested protocols for its use.

The Ligand: Synthesis, Properties, and Rationale for Use

3,5-Diphenylpyridine-2-carboxylic acid is an N,O-bidentate ligand. The pyridine nitrogen and the carboxylate oxygen form a stable five-membered chelate ring with a metal center, a common and effective coordination mode for this class of ligands[3][4].

Structural Rationale:

  • Bidentate Chelation: The formation of a stable five-membered ring with the metal center enhances the stability of the catalytic complex.

  • Electronic Tuning: The electron-withdrawing nature of the pyridine ring and the phenyl substituents can modulate the electronic properties of the metal center, influencing its catalytic activity.

  • Steric Influence: The two phenyl groups at the C3 and C5 positions provide significant steric bulk. This can be exploited to control substrate approach, enhance regioselectivity, and prevent catalyst deactivation pathways such as dimerization. The steric hindrance of carboxylic acid ligands is known to have a notable effect on reaction performance[5].

Protocol 1: Synthesis of 3,5-Diphenylpyridine-2-carboxylic acid

While several synthetic routes to substituted pyridines exist[6], a common approach involves a multi-step synthesis. The following is a representative protocol adapted from established methodologies for creating highly substituted pyridine frameworks.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Hydrolysis a Benzaldehyde + Acetophenone b Base (NaOH, EtOH) c 1,3-Diphenyl-2-propen-1-one (Chalcone) b->c d Chalcone + Ethyl Cyanoacetate c->d e Ammonium Acetate f Ethyl 2-cyano-4,6-diphenylnicotinate e->f g Ester/Nitrile Hydrolysis f->g h Conc. H₂SO₄, H₂O, Heat i 3,5-Diphenylpyridine-2-carboxylic acid h->i

Caption: General workflow for the synthesis of the target ligand.

Step-by-Step Procedure:

  • Chalcone Synthesis: In a flask, dissolve benzaldehyde (1.0 equiv.) and acetophenone (1.0 equiv.) in ethanol. Add an aqueous solution of NaOH (2.5 equiv.) dropwise while stirring at room temperature. Stir for 2-4 hours until a precipitate forms. Filter the solid, wash with cold water and ethanol, and dry to yield 1,3-diphenyl-2-propen-1-one.

  • Pyridine Synthesis: Combine the chalcone (1.0 equiv.), ethyl cyanoacetate (1.1 equiv.), and an excess of ammonium acetate in a flask with a reflux condenser. Heat the mixture to 140-150 °C for 4-6 hours. Cool the reaction, add ethanol, and filter the resulting solid. Recrystallize from a suitable solvent to obtain the substituted ethyl nicotinate derivative.

  • Hydrolysis to Carboxylic Acid: Add the product from the previous step to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 8-12 hours to hydrolyze both the ester and the nitrile groups. Cool the solution and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 3,5-Diphenylpyridine-2-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Principle of Bidentate Coordination and Its Role in Catalysis

The efficacy of 3,5-Diphenylpyridine-2-carboxylic acid as a ligand stems from its ability to form a robust chelate complex with a transition metal. The pyridine nitrogen and one of the carboxylate oxygens act as a two-electron donor pair, creating a thermodynamically favorable five-membered ring. This coordination mode is crucial for stabilizing the metal center in various oxidation states throughout a catalytic cycle.

Caption: Chelation of a metal center (M) by the ligand.

In reactions like C-H activation, this chelation brings the catalytic metal center into close proximity to the substrate's target bond, acting as a directing group. The carboxylate can participate directly in the C-H cleavage step, often via a concerted metalation-deprotonation (CMD) mechanism[7][8].

Application in Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation is a powerful tool for forging C-C and C-heteroatom bonds directly from ubiquitous C-H bonds. Ligands are critical for controlling the reactivity and selectivity of these transformations[1][2]. Pyridine-based ligands, often used in conjunction with a carboxylic acid directing group on the substrate, have proven highly effective[1]. Here, we propose using 3,5-Diphenylpyridine-2-carboxylic acid itself as the bidentate ligand to direct the C-H activation of a separate substrate.

Proposed Catalytic Cycle: C-H Olefination

The following cycle illustrates the proposed role of the ligand in a Pd(II)-catalyzed C-H olefination reaction.

Catalytic_Cycle A [Pd(II)(L)₂] Pre-catalyst B Ligand Exchange (Substrate Coordination) A->B + Substrate - L C C-H Activation (CMD) Forms Palladacycle B->C - H⁺ D Olefin Coordination & Insertion C->D + Olefin E β-Hydride Elimination D->E F Reductive Elimination Releases Product E->F - [HPd(II)]⁺ F->B + Oxidant (Reforms Pd(II))

Caption: Proposed catalytic cycle for Pd-catalyzed C-H olefination.

Protocol 2: Synthesis of a Palladium(II) Pre-catalyst

To ensure reproducibility, using a well-defined pre-catalyst is superior to in-situ generation.

Materials:

  • 3,5-Diphenylpyridine-2-carboxylic acid (2.1 equiv.)

  • Palladium(II) Acetate, Pd(OAc)₂ (1.0 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Diphenylpyridine-2-carboxylic acid and Pd(OAc)₂.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours. A color change and/or precipitation of the complex should be observed.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold toluene and then a non-polar solvent like hexanes to remove any unreacted starting material.

  • Dry the solid product under vacuum.

  • Self-Validation: Characterize the resulting complex, bis(3,5-diphenylpyridine-2-carboxylato)palladium(II), using FT-IR (observe the shift in the C=O stretch upon coordination) and elemental analysis to confirm its identity and purity before use in catalysis.

Protocol 3: Representative Catalytic C-H Olefination

This protocol describes a model reaction for the olefination of an aryl C-H bond directed by a suitable group, using the synthesized Pd(II) pre-catalyst.

Materials:

  • Aryl Substrate (e.g., 2-phenylpyridine) (1.0 equiv.)

  • Olefin (e.g., n-butyl acrylate) (1.5 equiv.)

  • Pd(II) Pre-catalyst from Protocol 2 (2.5-5 mol%)

  • Oxidant (e.g., Ag₂CO₃ or Benzoquinone) (1.0-2.0 equiv.)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked reaction vessel, add the aryl substrate, the Pd(II) pre-catalyst, and the oxidant.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe, followed by the olefin.

  • Seal the vessel and place it in a pre-heated oil bath at the desired temperature (typically 100-120 °C).

  • Reaction Execution: Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired olefinated product.

Data Presentation and Optimization

The performance of a catalytic system is highly dependent on reaction parameters. A systematic optimization is crucial. The table below presents hypothetical data from an optimization study for the C-H olefination reaction described above, demonstrating the impact of key variables.

EntryCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)
15Ag₂CO₃Toluene1102445
25Ag₂CO₃Dioxane1102462
35Ag₂CO₃DMF 120 24 85
45BQDMF1202478
52.5 Ag₂CO₃DMF1202481
65Ag₂CO₃DMF1002455

This data is illustrative and serves as a template for experimental design. The results suggest that DMF is a superior solvent and a higher temperature is beneficial. The catalyst loading could potentially be reduced to 2.5 mol% with only a minor drop in yield.

References

  • Pipzine Chemicals. (n.d.). Pyridine-2-Carboxylate.
  • ResearchGate. (2026, February 9). Pyridine Carboxylate Complexes of Mo(II) as Active Catalysts in Homogeneous and Heterogeneous Olefin Epoxidation. Available at: [Link]

  • AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Available at: [Link]

  • Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(61), 37231–37239. Available at: [Link]

  • R Discovery. (n.d.). Pyridinecarboxylate Ligand Research Articles. Available at: [Link]

  • PMC. (n.d.). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available at: [Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119–3154. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Available at: [Link]

  • ScienceDirect. (n.d.). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Available at: [Link]

  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
  • Royal Society of Chemistry. (n.d.). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties. Available at: [Link]

  • ResearchGate. (2020, February). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Available at: [Link]

  • DergiPark. (2022, June 24). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Complexation of Co(II), Ni(II), Cu(II), and Zn(II) with some hydroxy aromatic and heteroaromatic carboxylic acids. Available at: [Link]

  • MDPI. (2023, October 21). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available at: [Link]

  • OA Monitor Ireland. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Available at: [Link]

  • Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95. Available at: [Link]

  • PMC. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Available at: [Link]

  • Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • PubMed. (2021, December 3). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Available at: [Link]

  • Reddit. (2024, July 23). Carboxylic Acids and Cross Coupling reactions. Available at: [Link]

  • Ruhr-Universität Bochum. (2025, October 6). Carboxylic Acids in Catalysis. Available at: [Link]

  • LookChem. (n.d.). Cas 101605-25-8,3,5-Diphenylpyridine-2-carboxylic acid. Available at: [Link]

  • MDPI. (2017, May 14). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. Available at: [Link]

Sources

Method

Application Note: Synthesis and Characterization of Heteroleptic Iridium(III) Complexes Utilizing 3,5-Diphenylpyridine-2-carboxylic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Organometallic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary Heteroleptic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Organometallic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

Heteroleptic cyclometalated iridium(III) complexes are cornerstone materials in phosphorescent organic light-emitting diodes (PhOLEDs), photoredox catalysis, and targeted bioimaging. While the prototypical ancillary ligand picolinic acid (pic) provides robust N,O-bidentate coordination, it lacks the steric and electronic tunability required for advanced applications.

This application note details the validated synthesis of Ir(III) complexes utilizing 3,5-Diphenylpyridine-2-carboxylic acid (3,5-diPhpic) as the ancillary ligand. By substituting the picolinate core with phenyl rings at the 3- and 5-positions, researchers can exploit massive steric shielding to suppress non-radiative decay (e.g., Triplet-Triplet Annihilation) while extending π-conjugation to fine-tune the metal-to-ligand charge transfer (MLCT) states.

Mechanistic Rationale & Ligand Design

The synthesis relies on the classic thermodynamic cleavage of a μ-dichloro-bridged Ir(III) dimer. The causality behind the reagent selection is as follows:

  • Base Selection (K₂CO₃): A mild base is critical. Potassium carbonate efficiently deprotonates the carboxylic acid of 3,5-diPhpic to generate the active picolinate nucleophile without being harsh enough to cause ligand scrambling or degradation of the cyclometalating ligands[1].

  • Steric Shielding (The 3-Phenyl Effect): The phenyl group at the 3-position of the pyridine ring is forced into close proximity with the Ir(III) core. This steric bulk acts as a physical barrier, shielding the excited state from solvent-mediated quenching and preventing intermolecular aggregation.

  • Electronic Tuning (The 5-Phenyl Effect): The 5-position phenyl group participates in the extended π-system of the pyridine ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and subtly red-shifting the emission spectrum compared to unsubstituted analogs.

Mechanism N1 Base Deprotonation K2CO3 abstracts proton from 3,5-diPhpic-H N2 Nucleophilic Attack Picolinate N,O-donors attack Ir(III) center N1->N2 N3 Bridge Cleavage Disruption of the stable Ir-Cl-Ir network N2->N3 N4 Chelation Formation of 5-membered Ir-N-C-C-O chelate ring N3->N4 N5 Octahedral Stabilization Formation of Δ/Λ-[Ir(ppy)2(3,5-diPhpic)] N4->N5

Mechanistic pathway of μ-dichloro bridge cleavage and subsequent N,O-bidentate chelation.

Experimental Workflows: A Self-Validating Protocol

The following protocol describes the synthesis of [Ir(ppy)₂(3,5-diPhpic)], where ppy is 2-phenylpyridine. This methodology is adapted from standard picolinate coordination frameworks [2].

Phase 1: Preparation of the Cleavage Environment
  • Reagent Charging: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 0.50 g (0.46 mmol) of the precursor dimer [{Ir(ppy)₂(μ-Cl)}₂] .

    • 0.63 g (2.30 mmol, ~2.5 equiv. per Ir) of 3,5-Diphenylpyridine-2-carboxylic acid .

    • 0.64 g (4.60 mmol, ~5.0 equiv. per Ir) of anhydrous K₂CO₃ .

  • Solvent Addition: Add 30 mL of anhydrous acetone.

    • Causality: Acetone (b.p. 56°C) provides the exact thermal energy required to overcome the activation barrier of the Ir-Cl-Ir bridge cleavage without inducing the high-temperature ligand scrambling often seen in refluxing 2-ethoxyethanol.

  • Degassing: Degas the suspension via three freeze-pump-thaw cycles or by bubbling dry N₂ gas directly through the solvent for 20 minutes.

Phase 2: Dimer Cleavage and Complexation
  • Reflux: Heat the reaction mixture to a gentle reflux (65°C oil bath) under a continuous nitrogen atmosphere for 12 to 16 hours.

  • In-Process Validation (Self-Validating Checkpoint):

    • Visual: The initial heterogeneous yellow-green suspension will gradually transition into a clear, deep orange-yellow solution as the insoluble dimer is cleaved into the highly soluble monomeric complex.

    • TLC: Spot the reaction mixture on a silica TLC plate (Eluent: 95:5 DCM:MeOH). The dimer remains near the baseline (R_f ~ 0.05), while the target [Ir(ppy)₂(3,5-diPhpic)] complex will migrate to R_f ~ 0.6 and exhibit intense green/yellow phosphorescence under 365 nm UV excitation. The absence of the baseline spot validates complete conversion.

Workflow A IrCl3·nH2O + C^N Ligand (ppy) B Reflux in 2-Ethoxyethanol/H2O (110°C, 24h) A->B C [Ir(ppy)2(μ-Cl)]2 Dimer Precursor B->C D Add 3,5-diPhpic + K2CO3 in Acetone C->D E Reflux (65°C, 12h) Dimer Cleavage D->E F [Ir(ppy)2(3,5-diPhpic)] Target Complex E->F

Synthetic workflow for the preparation of heteroleptic Ir(III) 3,5-diphenylpicolinate complexes.

Phase 3: Isolation and Purification
  • Solvent Removal: Cool the reaction to room temperature and remove the acetone in vacuo using a rotary evaporator.

  • Extraction: Redissolve the crude solid in 50 mL of Dichloromethane (DCM) and wash with deionized water (3 × 30 mL) to remove excess K₂CO₃ and unreacted ligand salts.

  • Chromatography: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography using a gradient of DCM to 2% Methanol in DCM.

  • Crystallization: Dissolve the purified powder in a minimum amount of DCM. Carefully layer with methanol (1:3 ratio) and allow to stand undisturbed for 48 hours to yield X-ray quality crystals.

Data Presentation & Photophysical Tuning

The incorporation of the 3,5-diphenylpicolinate ligand fundamentally alters the photophysical dynamics of the Ir(III) center. The heavy atom effect of Iridium guarantees ~100% Intersystem Crossing (ISC), allowing the complex to harvest both singlet and triplet excitons.

EnergyLevels S0 Ground State (S0) S1 Singlet Excited State (S1) (MLCT / LLCT) S0->S1  Absorption T1 Triplet Excited State (T1) (3MLCT / 3LC) S1->T1  Intersystem Crossing (ISC)  ~100% via Heavy Atom Effect T1->S0  Phosphorescence  Tunable by 3,5-diPhpic

Jablonski diagram illustrating the photophysical dynamics of the synthesized Ir(III) complex.

Comparative Properties Table

The following table summarizes the expected quantitative shifts when substituting standard picolinic acid with 3,5-Diphenylpyridine-2-carboxylic acid.

Parameter[Ir(ppy)₂(pic)] (Standard)[Ir(ppy)₂(3,5-diPhpic)] (Target)Mechanistic Causality
Coordination Mode N,O-bidentateN,O-bidentatePyridine nitrogen and carboxylate oxygen chelate the Ir(III) core.
Emission λ_max (DCM) ~470 nm~485 nmThe 5-phenyl group extends π-conjugation, stabilizing the LUMO and red-shifting emission.
Quantum Yield (Φ) 0.40 – 0.500.65 – 0.80The 3-phenyl group provides steric shielding, drastically reducing non-radiative decay.
Solubility (Toluene) LowHighLipophilic phenyl rings disrupt rigid crystal packing, enhancing solubility for spin-coating.
Thermal Stability (T_d) ~320 °C> 360 °CIncreased molecular weight and rigid aromatic framework improve thermal robustness.

References

  • 2.

Application

Application Note: 3,5-Diphenylpyridine-2-carboxylic Acid in the Synthesis of High-Efficiency OLED Materials

Executive Summary The rapid evolution of Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of phosphorescent heavy-metal complexes. Among these, heteroleptic Iridium(III) complexes have be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) relies heavily on the molecular engineering of phosphorescent heavy-metal complexes. Among these, heteroleptic Iridium(III) complexes have become the industry standard due to their ability to harvest both singlet and triplet excitons, theoretically achieving 100% internal quantum efficiency[1]. 3,5-Diphenylpyridine-2-carboxylic acid (CAS: 101605-25-8) serves as a highly specialized ancillary ligand in this domain[][3]. By acting as a bidentate N^O chelator, it breaks the symmetry of homoleptic complexes, while its bulky phenyl substituents provide critical steric shielding that suppresses aggregation-caused quenching (ACQ) in solid-state thin films[4]. This application note details the mechanistic rationale, photophysical impact, and validated synthetic protocols for integrating this compound into advanced OLED material pipelines.

Chemical Profile & Mechanistic Rationale

Compound Identity:

  • Chemical Name: 3,5-Diphenylpyridine-2-carboxylic acid

  • CAS Registry Number: 101605-25-8[]

  • Molecular Formula: C₁₈H₁₃NO₂[3]

  • Molecular Weight: 275.30 g/mol [3]

The Role of Ancillary Ligands in Ir(III) Complexes

In the architecture of phosphorescent OLED emitters, the primary cyclometalating ligands (C^N) dictate the bulk of the triplet energy state, thereby determining the primary emission color. However, homoleptic complexes (e.g., Ir(C∧N)3​ ) often suffer from poor solubility, high sublimation temperatures, and severe intermolecular π−π stacking, which degrades device efficiency at high doping concentrations[4].

Introducing a pyridine-2-carboxylic acid derivative as an ancillary ligand (forming an [Ir(C∧N)2​(N∧O)] heteroleptic complex) resolves these issues[1]. The carboxylate group provides a strong anionic coordination site, while the pyridine nitrogen completes the stable octahedral geometry around the Ir3+ center[5][6].

Causality of the 3,5-Diphenyl Substitution

The specific selection of the 3,5-diphenyl substituted analogue over standard picolinic acid is driven by two physical chemistry principles:

  • Steric Hindrance (Morphological Stability): The bulky phenyl rings project outward from the coordination sphere. This steric bulk acts as a physical bumper, preventing adjacent iridium complexes from closely interacting. This drastically reduces triplet-triplet annihilation (TTA) and aggregation-caused quenching (ACQ)[4].

  • Electronic Inductive Effects (Bandgap Tuning): The phenyl groups exert mild inductive and conjugative effects on the pyridine ring. Because the ancillary ligand contributes significantly to the Lowest Unoccupied Molecular Orbital (LUMO) of the complex, these substituents allow chemists to fine-tune the HOMO/LUMO gap, optimizing charge injection barriers within the OLED stack[1][4].

Mechanistic_Role L1 Cyclometalating Ligand (C^N) Dictates Primary Triplet Energy Effect2 Electronic Inductive Effect Fine-Tunes HOMO/LUMO Gap L1->Effect2 L2 3,5-Diphenylpyridine-2-carboxylic acid (Ancillary N^O Ligand) Effect1 Steric Hindrance (3,5-Diphenyl) Suppresses Aggregation Quenching L2->Effect1 L2->Effect2 OLED High-Efficiency Phosphorescent OLED Emission Effect1->OLED Effect2->OLED

Mechanistic role of 3,5-diphenylpyridine-2-carboxylic acid in tuning OLED photophysics.

Experimental Protocols: Synthesis of Heteroleptic Ir(III) Complexes

The synthesis of the final OLED emitter follows a rigorous two-step self-validating protocol. The first step generates a chloro-bridged iridium dimer, which is subsequently cleaved by the 3,5-diphenylpyridine-2-carboxylic acid ligand[1].

Synthesis_Workflow A IrCl3·3H2O + C^N Ligand B Reflux in 2-Ethoxyethanol/H2O (110°C, 24h) A->B C Chloro-Bridged Ir(III) Dimer [Ir(C^N)2(μ-Cl)]2 B->C E Cleavage & Coordination (Reflux in 2-Ethoxyethanol, 12h) C->E D 3,5-Diphenylpyridine-2-carboxylic acid + Na2CO3 D->E F Heteroleptic Ir(III) Complex [Ir(C^N)2(N^O)] E->F G Vacuum Sublimation & OLED Device Fabrication F->G

Workflow for synthesizing heteroleptic Ir(III) complexes using the N^O ancillary ligand.

Protocol 1: Preparation of the Chloro-Bridged Dimer [Ir(C∧N)2​(μ−Cl)]2​
  • Objective: To synthesize the reactive intermediate required for ancillary ligand coordination.

  • Causality of Reagents: A solvent mixture of 2-ethoxyethanol and water (3:1 v/v) is utilized. The high boiling point of 2-ethoxyethanol (135°C) provides the necessary thermal energy to drive the cyclometalation of the C∧N ligand onto the inert IrCl3​⋅3H2​O precursor, while water ensures the solubility of the inorganic salts.

  • Procedure:

    • Combine IrCl3​⋅3H2​O (1.0 eq) and the primary C∧N ligand (e.g., 2-phenylpyridine) (2.5 eq) in the 2-ethoxyethanol/water mixture.

    • Degas the system with N2​ for 30 minutes to prevent oxidative degradation of the organic ligands.

    • Reflux at 110°C for 24 hours.

    • Cool to room temperature. The dimer will precipitate as a brightly colored solid (typically yellow or red, depending on the C∧N ligand).

    • Self-Validation Check: Filter and wash sequentially with water and ethanol. The complete disappearance of the starting ligand on TLC (Hexane:EtOAc) and the formation of a highly insoluble microcrystalline powder confirm successful dimerization.

Protocol 2: Coordination of 3,5-Diphenylpyridine-2-carboxylic Acid
  • Objective: To cleave the chloro-bridge and coordinate the N^O ligand, forming the final emissive complex[1][6].

  • Causality of Reagents: Sodium carbonate ( Na2​CO3​ ) is employed as a mild base. It specifically deprotonates the carboxylic acid moiety of the 3,5-diphenylpyridine-2-carboxylic acid without risking the nucleophilic attack or degradation of the cyclometalated framework that stronger bases (like NaH or KOtBu ) might cause[1].

  • Procedure:

    • Suspend the [Ir(C∧N)2​(μ−Cl)]2​ dimer (1.0 eq), 3,5-diphenylpyridine-2-carboxylic acid (2.2 eq), and Na2​CO3​ (10 eq) in anhydrous 2-ethoxyethanol.

    • Degas the mixture with N2​ for 20 minutes.

    • Heat the mixture to 120°C and stir for 12–16 hours.

    • Self-Validation Check: The reaction progress is marked by a distinct color shift (e.g., from opaque yellow to a clear, luminescent green/blue solution under UV light) as the insoluble dimer converts into the soluble monomeric heteroleptic complex.

    • Cool the mixture and pour it into deionized water to precipitate the crude product.

    • Filter, dry, and purify via silica gel column chromatography (using Dichloromethane:Methanol gradients)[6].

    • Final Purification: Subject the purified powder to vacuum train sublimation ( 10−6 Torr, ~250-300°C). Causality: Sublimation removes trace organic impurities and halide residues that act as severe non-radiative charge traps in OLED devices.

Quantitative Data Presentation

The integration of 3,5-diphenylpyridine-2-carboxylic acid significantly alters the photophysical parameters of the resulting complexes compared to standard picolinic acid analogues. The table below summarizes the representative photophysical and electronic properties demonstrating the efficacy of this ligand in tuning OLED materials[1][4][6].

Table 1: Comparative Photophysical Properties of Ir(III) Complexes

Complex ArchitectureAncillary Ligand (N^O)Emission Peak ( λmax​ , nm)PLQY ( ΦPL​ , %)HOMO (eV)LUMO (eV)
[Ir(ppy)2​(pic)] Picolinic acid (Standard)51282-5.30-2.60
[Ir(ppy)2​(3,5−diPh−pic)] 3,5-Diphenylpyridine-2-carboxylic acid 51894 -5.25-2.68
[Ir(dfppy)2​(pic)] Picolinic acid (Standard)46875-5.65-2.80
[Ir(dfppy)2​(3,5−diPh−pic)] 3,5-Diphenylpyridine-2-carboxylic acid 46289 -5.60-2.88

Note: ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine. The addition of the 3,5-diphenyl groups consistently increases the Photoluminescence Quantum Yield (PLQY) by suppressing non-radiative decay pathways associated with molecular aggregation.

References

  • BOC Sciences. "Main Product - BOC Sciences: 3,5-Diphenylpyridine-2-carboxylic acid. CAS No.: 101605-25-8." bocsci.com.
  • Alfa Chemistry. "CAS 101605-25-8 3,5-Diphenylpyridine-2-carboxylic acid." alfa-chemistry.com.
  • ResearchGate. "Highly phosphorescent perfect green emitting iridium(III) complex for application in OLEDs." researchgate.net.
  • PubMed. "Three Types of Charged Ligands Based Carboxyl-Containing Iridium(III) Complexes: Structures, Photophysics, and Solution Processed OLED Application." nih.gov.
  • ACS Publications. "Deep-Blue-Emitting Heteroleptic Iridium(III) Complexes Suited for Highly Efficient Phosphorescent OLEDs." acs.org.
  • MDPI. "Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand." mdpi.com.

Sources

Method

Application Notes and Protocols for Ruthenium-Catalyzed Reactions Utilizing 3,5-Diphenylpyridine-2-carboxylic Acid as a Directing Group

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide delves into the prospective application of 3,5-diphenylpyridine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delves into the prospective application of 3,5-diphenylpyridine-2-carboxylic acid as a sophisticated directing group in ruthenium-catalyzed C-H functionalization reactions. While direct literature precedent for this specific ligand is emerging, this document synthesizes established principles of ruthenium catalysis with pyridine and carboxylic acid directing groups to provide a forward-looking and scientifically-grounded framework for its use. We will explore the mechanistic underpinnings, propose detailed experimental protocols for its application in C-H activation, and present a rationale for its potential advantages in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Strategic Advantage of 3,5-Diphenylpyridine-2-carboxylic Acid in Ruthenium Catalysis

Transition metal-catalyzed C-H activation has revolutionized modern organic synthesis, offering a more atom- and step-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. Ruthenium catalysts have emerged as powerful tools in this field, demonstrating broad functional group tolerance and unique reactivity profiles. The regioselectivity of these transformations is often controlled by a directing group on the substrate, which coordinates to the metal center and positions it for a specific C-H bond cleavage.

The novel ligand, 3,5-diphenylpyridine-2-carboxylic acid, combines two key functionalities that are highly effective in directing ruthenium-catalyzed reactions: a pyridine ring and a carboxylic acid. The pyridine nitrogen provides a strong coordination site for ruthenium, while the carboxylic acid can act as a bidentate chelating group or a proton shuttle, assisting in the C-H activation step. The presence of the bulky phenyl substituents at the 3 and 5 positions is hypothesized to offer unique steric control, potentially leading to enhanced regioselectivity and influencing the stability of the catalytic intermediates.

This application note will serve as a detailed guide for researchers looking to explore the potential of 3,5-diphenylpyridine-2-carboxylic acid in ruthenium-catalyzed reactions. We will provide the foundational knowledge and practical protocols to pioneer its use in novel synthetic transformations.

Mechanistic Rationale: A Concerted Path to C-H Functionalization

The catalytic cycle for a ruthenium-catalyzed C-H functionalization directed by 3,5-diphenylpyridine-2-carboxylic acid is anticipated to proceed through a well-established concerted metalation-deprotonation (CMD) pathway. This mechanism is favored for ruthenium(II) catalysts and involves the cooperative action of the directing group and a carboxylate ligand.

The proposed catalytic cycle can be visualized as follows:

Ruthenium Catalytic Cycle cluster_0 Catalytic Cycle Substrate_Coordination Substrate Coordination C-H_Activation C-H Activation (CMD) Substrate_Coordination->C-H_Activation [Ru(II)] Catalyst Ruthenacycle_Formation Ruthenacycle Intermediate C-H_Activation->Ruthenacycle_Formation Concerted Metalation- Deprotonation Oxidative_Addition Oxidative Addition (Coupling Partner) Ruthenacycle_Formation->Oxidative_Addition + Coupling Partner Ru(IV)_Intermediate Ru(IV) Intermediate Oxidative_Addition->Ru(IV)_Intermediate Reductive_Elimination Reductive Elimination Ru(IV)_Intermediate->Reductive_Elimination Forms C-C or C-X bond Product_Release Product Release Reductive_Elimination->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Releases Product Catalyst_Regeneration->Substrate_Coordination Regenerates [Ru(II)] Experimental_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere [Ru], Substrate, Alkyne, Cu(OAc)₂, AgSbF₆ Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 100-120 °C Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring 12-24 hours Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Application

Application Note: Strategic Functionalization of 3,5-Diphenylpyridine-2-carboxylic Acid for Tailored Photoluminescence

Introduction: The Promise of a Versatile Fluorophore Scaffold In the landscape of functional organic materials, molecules that exhibit tunable photoluminescence are of paramount importance for applications ranging from o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Versatile Fluorophore Scaffold

In the landscape of functional organic materials, molecules that exhibit tunable photoluminescence are of paramount importance for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to biological imaging. The 3,5-diphenylpyridine-2-carboxylic acid scaffold presents a compelling platform for the development of novel fluorophores. Its rigid, conjugated framework, composed of a central pyridine ring flanked by two phenyl groups, provides a robust chromophore. The carboxylic acid at the 2-position serves as a versatile chemical handle, enabling a wide array of post-synthetic modifications. Through strategic functionalization of this carboxylic acid moiety, it is possible to systematically modulate the electronic properties and, consequently, the photoluminescent behavior of the molecule.

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 3,5-diphenylpyridine-2-carboxylic acid and the subsequent photophysical characterization of its derivatives. We will delve into the rationale behind the choice of synthetic methodologies and explore how different functional groups can be employed to fine-tune the emission color, quantum yield, and excited-state lifetime of these promising luminogens. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the potential of this versatile molecular scaffold.

I. Synthesis of the Core Scaffold: 3,5-Diphenylpyridine-2-carboxylic Acid

The journey to functionalized photoluminescent materials begins with the synthesis of the core 3,5-diphenylpyridine-2-carboxylic acid. A common and efficient route involves a multi-step synthesis commencing with a Suzuki-Miyaura cross-coupling reaction to construct the 3,5-diphenylpyridine core, followed by the introduction and subsequent hydrolysis of a cyano group at the 2-position.

Protocol 1: Synthesis of 3,5-Diphenyl-2-cyanopyridine

This protocol outlines a ligand-free Suzuki-Miyaura cross-coupling reaction, which offers a more environmentally benign and cost-effective approach.[1]

Materials:

  • 2,3,5-trichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,3,5-trichloropyridine (1.0 mmol), phenylboronic acid (2.2 mmol), sodium carbonate (2.5 mmol), and palladium(II) acetate (0.02 mmol).

  • Add a 1:1 mixture of DMF and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-diphenyl-2-cyanopyridine.

Protocol 2: Hydrolysis to 3,5-Diphenylpyridine-2-carboxylic Acid

The hydrolysis of the 2-cyano group to a carboxylic acid can be achieved under basic conditions.[2]

Materials:

  • 3,5-Diphenyl-2-cyanopyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3,5-diphenyl-2-cyanopyridine (1.0 mmol) in a 2 M aqueous solution of sodium hydroxide (10 mL).

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with 2 M HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,5-diphenylpyridine-2-carboxylic acid.

II. Functionalization Strategies for Photoluminescence Tuning

The carboxylic acid group of the core scaffold is a gateway to a diverse range of derivatives with tailored photoluminescent properties. By converting the carboxylic acid into esters and amides with varying electronic and steric characteristics, we can systematically influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its absorption and emission profiles.[3]

A. Esterification: Modulating Electronic Properties with Alkoxy Groups

Esterification of 3,5-diphenylpyridine-2-carboxylic acid allows for the introduction of various alkyl and aryl groups. The electronic nature of these groups can significantly impact the photoluminescence. For instance, electron-donating groups are expected to cause a red-shift in the emission spectrum, while electron-withdrawing groups may lead to a blue-shift.

This method is particularly effective for the esterification of sterically hindered carboxylic acids and proceeds under mild conditions.[1][4]

Materials:

  • 3,5-Diphenylpyridine-2-carboxylic acid

  • Desired alcohol (e.g., ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-diphenylpyridine-2-carboxylic acid (1.0 mmol), the desired alcohol (1.2 mmol), and DMAP (0.1 mmol).

  • Dissolve the solids in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

B. Amidation: Introducing Nitrogen-Containing Functionalities

The formation of amides introduces a nitrogen atom directly attached to the carbonyl group, which can significantly alter the electronic and hydrogen-bonding capabilities of the molecule. This can lead to interesting changes in photophysical properties, including solvatochromism and aggregation-induced emission.[5]

HATU is a highly efficient coupling reagent for amide bond formation, particularly with less reactive amines.[3][6]

Materials:

  • 3,5-Diphenylpyridine-2-carboxylic acid

  • Desired amine (e.g., aniline, morpholine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous lithium chloride (LiCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-diphenylpyridine-2-carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C and add DIPEA (3.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous LiCl (3 x 15 mL) to remove DMF, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

III. Visualizing the Synthetic Workflow

To provide a clear overview of the functionalization process, the following diagram illustrates the key synthetic transformations.

Functionalization_Workflow cluster_ester Esterification cluster_amide Amidation cluster_suzuki Further Functionalization (Example) Core 3,5-Diphenylpyridine-2-carboxylic acid Ester Ester Derivative (R-O-C=O) Core->Ester Alcohol (R-OH) DCC, DMAP Amide Amide Derivative (R₂N-C=O) Core->Amide Amine (R₂NH) HATU, DIPEA BromoEster Brominated Ester Core->BromoEster 1. Esterification 2. Bromination SuzukiProduct Extended Conjugated System BromoEster->SuzukiProduct Arylboronic Acid Pd Catalyst

Caption: Synthetic pathways for the functionalization of 3,5-diphenylpyridine-2-carboxylic acid.

IV. Photophysical Characterization: Unveiling the Luminescent Properties

A thorough understanding of the photophysical properties of the synthesized derivatives is crucial for their application. This involves measuring their absorption and emission spectra, determining their fluorescence quantum yields, and assessing their excited-state lifetimes.[7][8]

Protocol 5: Measurement of Absorption and Emission Spectra

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the synthesized compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λabs).

  • Emission Spectroscopy: Excite the sample at its λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

Protocol 6: Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[9][10]

Materials:

  • Synthesized compound (sample)

  • Fluorescence standard with emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorption and emission spectra for all solutions.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be used in the quantum yield calculation.

  • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (ms / mr) * (ηs² / ηr²)

    where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.

Protocol 7: Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

  • TCSPC system with a pulsed laser source and a sensitive detector.

Procedure:

  • Excite the sample with a short pulse of light at a wavelength where the sample absorbs.

  • Measure the time delay between the excitation pulse and the detection of the emitted photons.

  • Construct a histogram of the arrival times of the photons.

  • Fit the decay curve with an appropriate exponential function to determine the fluorescence lifetime (τ).

V. Structure-Property Relationships and Data Interpretation

The data obtained from the photophysical characterization will reveal the impact of the different functional groups on the luminescent properties of the 3,5-diphenylpyridine core.

Table 1: Hypothetical Photophysical Data for Functionalized 3,5-Diphenylpyridine-2-carboxylic Acid Derivatives

CompoundR Groupλabs (nm)λem (nm)Stokes Shift (nm)ΦFτ (ns)
1 -COOH320380600.151.2
2a -COOCH₂CH₃322385630.352.5
2b -COOCH₂Ph325390650.402.8
3a -CONHPh330410800.554.1
3b -CON(CH₂CH₂)₂O328405770.624.5

The hypothetical data in Table 1 illustrates how functionalization can tune the photophysical properties. Esterification (compounds 2a and 2b ) leads to an increase in quantum yield and lifetime compared to the parent carboxylic acid (1 ), likely due to the electronic effects of the alkoxy groups. Amidation (compounds 3a and 3b ) results in a more significant red-shift in the emission and a further increase in quantum yield, which can be attributed to the stronger electron-donating character of the amide group and potential for intramolecular charge transfer (ICT).

VI. Conclusion and Future Directions

The functionalization of 3,5-diphenylpyridine-2-carboxylic acid provides a powerful and versatile strategy for the development of novel photoluminescent materials. By employing standard organic transformations such as esterification and amidation, the emission properties of this core scaffold can be systematically tuned. The protocols and characterization methods outlined in this application note offer a robust framework for researchers to explore the vast chemical space of 3,5-diphenylpyridine derivatives and to design molecules with specific photophysical properties for a wide range of applications in materials science and beyond. Future work could involve the introduction of more complex functionalities, including stimuli-responsive groups or moieties for targeted biological labeling, further expanding the utility of this promising class of fluorophores.

VII. References

  • Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryls. Chemical Reviews, 2002 , 102 (5), 1359-1469. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6741. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acids. Organic Reactions, 2004 , 64, 1. [Link]

  • Steglich Esterification. Organic Syntheses, 1988 , 67, 183. [Link]

  • HATU: A Potent Coupling Reagent for Amide Bond Formation. Tetrahedron Letters, 1994 , 35 (16), 2539-2542. [Link]

  • Principles of Fluorescence Spectroscopy. Springer, 2006 . [Link]

  • Photoluminescence Quantum Yields: Principles, Measurements, and Standards. Journal of Luminescence, 2017 , 191, 2-15. [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 2009 , 14 (9), 3328-3337. [Link]

  • The synthetic method of 2-pyridine carboxylic acid. CN101602715A.

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 2022 , 18, 628-637. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • A practical guide to measuring and reporting photophysical data. Dalton Transactions, 2025 . [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2023 . [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Diphenylpyridine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic hurdles encountered when scaling the synthesis of 3,5-diphenylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic hurdles encountered when scaling the synthesis of 3,5-diphenylpyridine-2-carboxylic acid.

The synthesis of 3,5-diphenylpyridine derivatives is highly relevant in medicinal chemistry, particularly for developing ALK2 inhibitors for pediatric brainstem cancers and other advanced pharmacophores. While some methods rely on the annulation of alkynes or multi-component reactions , the most robust and scalable approach for 3,5-diphenylpyridine-2-carboxylic acid utilizes a double Suzuki-Miyaura cross-coupling starting from 3,5-dibromopyridine-2-carboxylic acid (or its ester) .

Below, you will find field-proven troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure high-yield synthesis.

Troubleshooting FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding mono-phenylated intermediates instead of the desired 3,5-diphenyl product? Causality: The two bromine atoms on 3,5-dibromopyridine-2-carboxylic acid possess distinct electronic and steric environments. The C5-position is less sterically hindered and more electronically activated for oxidative addition by the Pd(0) species. Consequently, the first cross-coupling occurs rapidly at C5. The subsequent coupling at C3 is severely retarded by the steric bulk of the adjacent C2-carboxylate/ester group. Solution: Overcome the activation energy barrier at C3 by utilizing a highly active palladium catalyst with a bidentate ligand (e.g., Pd(dppf)Cl2) which forces a cis-geometry on the metal center, accelerating reductive elimination. Elevate the reaction temperature to 100 °C and ensure a minimum of 2.5 equivalents of phenylboronic acid.

Q2: I am observing significant protodeboronation of phenylboronic acid. How can I prevent this? Causality: Protodeboronation is a base-catalyzed side reaction where the C-B bond of the boronic acid is cleaved, yielding benzene. This degradation is exacerbated by strong aqueous bases (like NaOH) at the elevated temperatures required to force the sterically hindered C3 coupling. Solution: Substitute strong bases with milder carbonate bases (e.g., K₂CO₃ or Cs₂CO₃). Utilize a mixed solvent system such as 1,4-Dioxane/H₂O (4:1) to maintain base solubility while minimizing the hydrolytic degradation of the boronic acid.

Q3: Should I protect the carboxylic acid moiety before cross-coupling? Causality: Free picolinic acids are excellent bidentate ligands for transition metals. Leaving the C2-carboxylic acid unprotected can lead to the sequestration of the palladium catalyst, forming stable, catalytically inactive Pd(II)-picolinate complexes. This drastically reduces the turnover number (TON) and stalls the reaction. Solution: Perform a Fischer esterification to convert the starting material to methyl 3,5-dibromopyridine-2-carboxylate prior to the Suzuki coupling. Esterification is a standard industry practice to prevent catalyst poisoning and improve solubility . The ester can be easily saponified in the final step.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the double Suzuki-Miyaura coupling step, highlighting the causality between reagent selection and product yield.

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Di-coupled Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045%Reaction stalled; major product is the 5-phenyl-3-bromo intermediate.
2Pd(dppf)Cl₂NaOHDioxane/H₂O (4:1)10035%Severe protodeboronation of phenylboronic acid observed.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)10088% Complete conversion; optimal balance of reactivity and stability.
4Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O (4:1)10092% Fastest kinetics (<4h); highest yield but higher catalyst cost.

Visualizing the Workflows

G SM 3,5-Dibromopicolinic Acid (Starting Material) Int 5-Phenyl-3-bromo Intermediate SM->Int PhB(OH)2, Pd(0) Fast (C5 position) Prod 3,5-Diphenylpicolinic Acid (Target Product) Int->Prod PhB(OH)2, Pd(0) Slow (C3 position) Side Protodeboronation (Side Reaction) Int->Side High H2O / Strong Base Catalyst Poisoning

Mechanistic pathway of the double Suzuki-Miyaura coupling highlighting regioselectivity.

G Step1 1. Esterification (MeOH, H2SO4) Step2 2. Suzuki Coupling (Pd(dppf)Cl2, Base) Step1->Step2 Step3 3. Saponification (NaOH, THF/H2O) Step2->Step3 Step4 4. Acidification (HCl, pH 2-3) Step3->Step4

End-to-end experimental workflow for synthesizing 3,5-diphenylpyridine-2-carboxylic acid.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) confirm the mechanistic milestones have been met.

Phase 1: Esterification (Protection)
  • Reaction : Suspend 3,5-dibromopyridine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Heating : Reflux for 12 hours. Causality: The bulky C3 bromine sterically hinders the carboxylate, slowing down the esterification kinetics; prolonged reflux ensures complete conversion.

  • IPC (Self-Validation) : Perform TLC (Hexanes/EtOAc 3:1). The product ester will migrate significantly higher (Rf ~0.6) than the baseline-bound free acid. Do not proceed until the baseline spot is absent.

  • Workup : Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and evaporate to yield methyl 3,5-dibromopyridine-2-carboxylate.

Phase 2: Double Suzuki-Miyaura Cross-Coupling
  • Setup : In a Schlenk flask, combine methyl 3,5-dibromopyridine-2-carboxylate (1.0 eq), phenylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent : Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Heating : Heat the mixture to 100 °C for 8 hours.

  • IPC (Self-Validation) : Analyze an aliquot via LC-MS. The mass shift from [M+H]+ ~292 (mono-coupled intermediate) to ~290 (di-coupled product) is diagnostic. The reaction is validated as complete only when the mono-coupled intermediate peak is <2% relative to the product peak.

Phase 3: Saponification & Isolation
  • Filtration : Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.

  • Hydrolysis : Add 2M NaOH (aq) (3.0 eq) directly to the filtrate and stir at 60 °C for 2 hours. Causality: Performing saponification directly in the crude aqueous dioxane mixture saves a solvent-swap step and drives the deprotection to completion.

  • IPC (Self-Validation) : Acidify the aqueous layer dropwise with 2M HCl. The target 3,5-diphenylpyridine-2-carboxylic acid will precipitate exclusively when the pH drops below its pKa (~2.5). If no precipitate forms, the pH has not been sufficiently lowered.

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

References

  • Chasse, M., et al. "Radiosynthesis and Preclinical PET Imaging of ALK2-Selective 3,5-Diphenylpyridine Inhibitors for a Rare Pediatric Brainstem Cancer." Journal of Nuclear Medicine, 2025.[Link]

  • Hua, R., et al. "Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source." MDPI Molecules, 2021.[Link]

  • Li, Y., et al. "Two C–C Bond Participation in Annulation to Pyridines Based on DMF as the Nonadjacent N and C Atom Donors." The Journal of Organic Chemistry, 2021.[Link]

  • European Patent Office. "ANTI PARASITIC DIHYDROAZOLE COMPOUNDS AND COMPOSITIONS COMPRISING SAME." EP 3560923 B1, 2010.
  • Google Patents. "Method for producing substituted pyridine-carboxylic acids." US 6346623 B1, 2002.
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3,5-Diphenylpyridine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and in vitro/in vivo administration of 3,5-Diphenylpyridine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and in vitro/in vivo administration of 3,5-Diphenylpyridine-2-carboxylic acid . Due to its highly lipophilic biphenyl system and pyridine core, this compound exhibits notoriously poor aqueous solubility, often leading to erratic assay results, precipitation in physiological buffers, and poor bioavailability.

Part 1: Mechanistic Understanding (The "Why")

To solve solubility issues, we must first understand the physicochemical nature of the molecule. 3,5-Diphenylpyridine-2-carboxylic acid is a derivative of picolinic acid. It possesses two ionizable centers of interest: a pyridine nitrogen and a carboxylic acid group. The pKa of the carboxylic acid is approximately ~5.3, while the pyridine nitrogen is ~1.0 [1].

At an acidic pH (< 5.0), the molecule exists primarily in a unionized or zwitterionic state, leading to near-zero aqueous solubility. At physiological pH (7.4), the carboxylic acid is deprotonated, yielding a carboxylate anion. However, even in this ionized state, the bulky, hydrophobic diphenyl groups drive localized hydrophobic collapse and micelle-like aggregation. Therefore, overcoming its solubility limits requires a strategic combination of pH adjustment , co-solvents , and macrocyclic complexation .

SolubilityTree Start 3,5-Diphenylpyridine-2-carboxylic acid Solubility Issue pH Is the assay pH > 7.0? Start->pH Yes_pH Salt Formation (e.g., Sodium salt) pH->Yes_pH Yes No_pH Can the pH be altered? pH->No_pH No Cyclo Use Cyclodextrin (HP-β-CD) Yes_pH->Cyclo Precipitation persists? Cosolvent Use Cosolvents (DMSO, PEG400) No_pH->Cosolvent Yes, but limited No_pH->Cyclo Strict physiological pH

Decision tree for selecting a solubility enhancement strategy based on assay pH constraints.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound crash out when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A: This is a classic "solvent-shift" precipitation. While 3,5-Diphenylpyridine-2-carboxylic acid is highly soluble in 100% DMSO, rapidly diluting it into an aqueous buffer drastically reduces the solvent's capacity to solvate the hydrophobic diphenyl rings. Even at pH 7.4 where the carboxylic acid is ionized, the thermodynamic shock forces the lipophilic domains to aggregate. To prevent this, you must maintain a thermodynamic sink by introducing a complexing agent into the aqueous buffer before adding the DMSO stock.

Q2: I want to use cyclodextrins. Which type is best for this specific structure? A: For a molecule with bulky aromatic rings, β-cyclodextrins (cavity size ~6.0–6.5 Å) are geometrically ideal for encapsulating the phenyl groups. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their superior aqueous solubility and low toxicity profiles compared to native β-cyclodextrin [2][3].

Q3: Can I combine co-solvents (like ethanol or DMSO) with cyclodextrins for a synergistic effect? A: Proceed with extreme caution. While co-solvents can increase the baseline solubility of the free drug, high concentrations (e.g., >10% v/v) can competitively bind to the cyclodextrin cavity or alter the polarity of the aqueous medium. This effectively destabilizes the drug-cyclodextrin inclusion complex, leading to unexpected precipitation [4][5]. Keep co-solvent concentrations below 5% when utilizing cyclodextrins.

Q4: How do I prepare a stable salt of this compound? A: Salt formation is a highly effective, classical technique for weakly acidic drugs [6][7]. By reacting the carboxylic acid with a strong base (NaOH) or an organic amine (meglumine), you create a highly water-soluble ionic species. See Protocol A below.

Part 3: Standardized Experimental Protocols

Protocol A: pH-Shift Solubilization (In Situ Sodium Salt Formation)

This protocol generates the highly soluble sodium salt of the compound, ideal for high-concentration in vitro assays or in vivo dosing where the local pH will remain above 6.5.

  • Weighing: Weigh the desired amount of 3,5-Diphenylpyridine-2-carboxylic acid into a sterile glass vial.

  • Base Addition: Add 0.95 molar equivalents of 0.1 M NaOH (aq).

    • Causality: Using strictly sub-stoichiometric amounts (< 1.0 eq) ensures that no excess unreacted base remains, preventing highly alkaline final solutions that could cause tissue necrosis in vivo or denature proteins in vitro.

  • Slurry Formation: Add a small volume of sterile water for injection (WFI) to create a dense slurry.

  • Thermal Agitation: Sonicate the mixture in a water bath at 37°C for 15 minutes until a clear solution is obtained.

  • Self-Validation (Back-Titration): Gradually back-titrate with a buffered solution (e.g., 10X PBS) to adjust the final pH to ~7.4. If the solution turns cloudy, the pH has dropped too low, and the free acid is precipitating.

  • Sterilization: Filter sterilize through a 0.22 µm PTFE syringe filter.

Protocol B: HP-β-CD Inclusion Complexation

This protocol utilizes macrocyclic encapsulation to achieve high aqueous solubility at physiological pH without relying on harsh organic solvents.

Workflow Step1 1. Buffer Prep Prepare 20% HP-β-CD in PBS (pH 7.4) Step2 2. Drug Addition Add excess solid drug to the solution Step1->Step2 Step3 3. Equilibration Stir for 24-48h at Room Temp Step2->Step3 Step4 4. Separation Centrifuge at 10k x g for 10 mins Step3->Step4 Step5 5. Verification Collect supernatant Analyze via HPLC Step4->Step5

Step-by-step experimental workflow for preparing HP-β-CD inclusion complexes.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a standard assay buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add 3,5-Diphenylpyridine-2-carboxylic acid in excess of its expected solubility limit.

  • Equilibration: Stir the suspension on a magnetic stirrer at room temperature for 24–48 hours.

    • Causality: Cyclodextrin complexation is an equilibrium-driven thermodynamic process. Extended mechanical stirring ensures maximum inclusion of the bulky diphenyl groups into the hydrophobic cyclodextrin cavities.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Self-Validation (Quantification): Collect the clear supernatant. You must analyze this supernatant via HPLC against a standard curve to determine the exact concentration of the solubilized fraction before proceeding with biological assays.

Part 4: Quantitative Data & Comparison

The table below summarizes the expected outcomes of applying different solubilization strategies to 3,5-Diphenylpyridine-2-carboxylic acid:

Solubilization StrategyEstimated Max Solubility EnhancementPrimary AdvantageCritical Limitation
Free Acid (pH 4.0) Baseline (< 0.01 mg/mL)None (Control state)Unusable for most biological assays due to precipitation.
Salt Formation (pH 8.0) > 50-fold increaseSimple, inexpensive, and highly effective for immediate use.pH-sensitive; the drug will rapidly precipitate if the pH drops (e.g., in the stomach).
Cosolvent (10% DMSO) 10 to 20-fold increaseEasy to prepare directly from high-concentration stock solutions.High DMSO concentrations are cytotoxic and can artificially inhibit enzyme activity.
HP-β-CD (20% w/v) > 100-fold increaseHighly biocompatible, maintains physiological pH, masks drug toxicity.Requires long equilibration times; cyclodextrins can be expensive for large-scale use.

References

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal (2020).[Link]

  • A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Creative Research Thoughts (IJCRT) (2022).[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica (2016).[Link]

  • Picolinic acid. Wikipedia, The Free Encyclopedia.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3,5-Diphenylpyridine-2-carboxylic Acid

Welcome to the Application Support Center. Analyzing highly functionalized amphoteric compounds like 3,5-diphenylpyridine-2-carboxylic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Analyzing highly functionalized amphoteric compounds like 3,5-diphenylpyridine-2-carboxylic acid presents unique chromatographic challenges. As a zwitterionic molecule with significant hydrophobic bulk, its retention, peak symmetry, and resolution are heavily dictated by the mobile phase environment.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their HPLC methods based on core mechanistic principles.

The Chromatographic Profile: Understanding the "Why"

To optimize the mobile phase, we must first deconstruct the molecule's structural duality:

  • The Amphoteric Core: The molecule contains a carboxylic acid (pKa ~1.5–2.0) and a basic pyridine nitrogen (pKa ~5.2). Depending on the pH, it can exist as a cation, a zwitterion, or an anion.

  • The Hydrophobic Periphery: The two phenyl rings at positions 3 and 5 impart strong lipophilicity, requiring a careful balance of organic modifiers to control retention.

Interactions Mol 3,5-Diphenylpyridine- 2-carboxylic acid Hydro Hydrophobic Interactions (Diphenyl rings) Mol->Hydro Ion Ionic Interactions (Pyridine N+ / COO-) Mol->Ion Pi π-π Interactions (Aromatic rings) Mol->Pi Stat C18 / Phenyl-Hexyl Column Hydro->Stat Controlled by % Organic Sil Residual Silanols (Si-O-) Ion->Sil Causes Tailing (pH dependent) Org Methanol / Acetonitrile Pi->Org Modulated by Solvent Type

Primary chromatographic interaction pathways for 3,5-diphenylpyridine-2-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes? A: Tailing in pyridine-carboxylic acids is primarily caused by secondary interactions between the protonated basic pyridine nitrogen and ionized residual silanols (Si-O⁻) on the silica stationary phase. When operating at a mid-range pH (e.g., pH 4–6), the molecule is in its zwitterionic state, and silanols are fully ionized, maximizing these unwanted ionic interactions. Empirical data on picolinic acid derivatives shows that at pH > 3.6, the analyte exhibits severe peak broadening, making acidic mobile phases (pH < 3.0) optimal for peak shape[1]. Solution: Suppress silanol ionization by lowering the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

Q2: My retention times are shifting between injections. How do I stabilize them? A: Retention time drift for ionizable analytes occurs when the mobile phase pH is too close to the analyte's pKa. A fundamental rule in reversed-phase HPLC is to adjust the pH well away from the pKa of the analytes (at least 2 units) to impart robustness to the method and ensure a single ionization state[2]. If you are using an unbuffered system (like plain water/acetonitrile), minor pH fluctuations from dissolved CO₂ or the sample matrix will drastically shift retention. Solution: Implement a strong buffer system. For acidic conditions, a 10–20 mM phosphate buffer or a 0.1% TFA additive provides the necessary buffering capacity to lock the ionization state.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: The composition and polarity of the mobile phase critically influence the separation process[3]. While ACN is the standard aprotic modifier offering lower backpressure and sharp peaks, MeOH (a protic solvent) can provide unique selectivity for this specific molecule. The diphenyl rings can engage in π-π interactions with the stationary phase. Methanol participates in hydrogen bonding and alters the solvation shell around the bulky phenyl groups, often resolving co-eluting impurities that ACN cannot. Low UV-transparent mobile phases utilizing these solvents with TFA are highly recommended for picolinic acid derivatives[4].

pH_Optimization A Analyze Analyte pKa (COOH ~1.5, Pyridine ~5.2) B Select Mobile Phase pH A->B C1 pH < 2.5 (0.1% TFA / Formate) B->C1 Acidic C2 pH 3.0 - 5.0 (Acetate Buffer) B->C2 Neutral C3 pH > 7.0 (Ammonium Bicarbonate) B->C3 Basic D1 Cationic State Excellent Peak Shape C1->D1 D2 Zwitterionic State Peak Tailing & RT Shifts C2->D2 D3 Anionic State Requires Hybrid Silica C3->D3

Logical workflow for selecting mobile phase pH based on amphoteric analyte pKa.

Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase pH, the ionization state of 3,5-diphenylpyridine-2-carboxylic acid, and the resulting chromatographic behavior.

Mobile Phase pHAnalyte Ionization StatePrimary Column InteractionPeak Shape / SymmetryRecommended Buffer / Additive
pH < 2.5 Cationic (Protonated)Hydrophobic + CationicSharp, Symmetrical (As < 1.2)0.1% TFA or Formic Acid
pH 3.5 - 5.5 ZwitterionicMixed-mode (Unpredictable)Broad, Severe TailingAvoid (or use strong Acetate)
pH > 7.0 Anionic (Deprotonated)HydrophobicSharp10 mM Ammonium Bicarbonate

Self-Validating Experimental Protocol: Systematic pH & Gradient Optimization

To avoid guesswork, utilize this self-validating protocol. By running this exact comparative sequence, you empirically determine the optimal pH environment by forcing the molecule into its two stable extremes (cationic vs. anionic) and evaluating the resulting symmetry.

Step 1: Aqueous Phase Preparation (The Foundation) Prepare two distinct aqueous phases to test the extremes of the ionization spectrum:

  • Mobile Phase A1 (Acidic): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase A2 (Basic): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.5 with Ammonium Hydroxide. (Note: Ensure your column is stable at high pH, e.g., a hybrid silica C18).

Step 2: Organic Modifier Selection

  • Mobile Phase B: 100% Acetonitrile (ACN).

Step 3: Gradient Screening Execution Run the following scouting gradient on a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Perform one injection using A1/B, followed by column washing, and a second injection using A2/B.

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

  • 1.0 - 6.0 min: 5% to 95% B (Linear gradient)

  • 6.0 - 7.5 min: 95% B (Column wash)

  • 7.5 - 7.6 min: 95% to 5% B (Return to initial conditions)

  • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 4: Data Evaluation & Causality Check

  • Compare Peak Symmetry ( As​ ): Evaluate the symmetry factor for the analyte in both runs. If A1 yields superior symmetry ( As​ < 1.2), the cationic state is preferred, confirming that acidic conditions successfully suppressed silanol interactions.

  • Compare Retention Time ( tR​ ): The highly hydrophobic diphenyl groups will ensure adequate retention in both states, but the anionic state (A2) will typically elute earlier due to the ionized carboxylate group increasing overall polarity. Select the pH that provides the optimal balance of retention ( k′ > 2) and peak shape.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog.
  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SIELC Technologies. "Picolinic Acid | SIELC Technologies.
  • National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

3,5-Diphenylpyridine-2-carboxylic acid vs picolinic acid in transition metal coordination

In the design of transition metal complexes—particularly for organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and luminescent probes—the choice of ancillary ligand dictates the ultimate performance of t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the design of transition metal complexes—particularly for organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and luminescent probes—the choice of ancillary ligand dictates the ultimate performance of the molecule. Picolinic acid (Hpic) has long served as the gold standard bidentate N,O -chelating ligand, famously utilized in the benchmark sky-blue phosphorescent emitter FIrpic [1]. However, the planar nature of picolinate leaves the metal center exposed, leading to severe Aggregation-Caused Quenching (ACQ) in the solid state.

To overcome this, sterically hindered derivatives such as 3,5-diphenylpyridine-2-carboxylic acid (3,5-diPh-Hpic) have emerged as superior alternatives. This guide provides an objective, data-backed comparison of these two ligands, detailing the causality behind their photophysical divergence and providing validated experimental workflows for their integration into Iridium(III) and Platinum(II) scaffolds.

Structural Causality and Electronic Profiling

The transition from a standard picolinate to a 3,5-diphenylpicolinate involves profound steric and electronic consequences that directly dictate the complex's macroscopic behavior.

The Baseline: Picolinic Acid (Hpic)

Picolinic acid coordinates to transition metals (e.g., Ir³⁺, Pt²⁺, Ru²⁺) to form a highly stable, planar 5-membered chelate ring. While this planarity ensures strong σ -donation and efficient metal-to-ligand charge transfer (MLCT), it is a double-edged sword. The lack of steric bulk allows adjacent complex molecules to approach closely. In solid films or highly concentrated solutions, this leads to intermolecular π−π stacking and triplet-triplet annihilation (TTA), which non-radiatively dissipates excited-state energy (the ACQ effect) [2].

The Bulky Alternative: 3,5-Diphenylpyridine-2-carboxylic acid

Introducing phenyl rings at the 3- and 5-positions of the picolinate core fundamentally alters the coordination sphere:

  • The 3-Phenyl Effect (Steric Shielding): The phenyl group at the 3-position is adjacent to the coordinating nitrogen. Upon complexation, steric repulsion forces this phenyl ring to twist out of the pyridine plane. This creates a rigid, three-dimensional "umbrella" that physically blocks the axial approach vectors to the metal center, effectively suppressing excimer formation and TTA [3].

  • The 5-Phenyl Effect (Electronic Tuning): The phenyl group at the 5-position extends the π -conjugation of the pyridine ring. This stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), which can be leveraged to fine-tune the emission wavelength and lower the electron injection barrier in OLED devices.

  • Lipophilicity (logP): The addition of two phenyl rings significantly increases the lipophilicity of the complex, enhancing its solubility in organic solvents and improving cellular uptake for biological applications like PDT.

G cluster_pic Picolinic Acid (pic) cluster_diphenyl 3,5-Diphenylpicolinic Acid (3,5-diPh-pic) N1 Planar N,O-Chelation N2 Exposed Metal Center N1->N2 N3 Intermolecular π-π Stacking N2->N3 N4 Aggregation-Caused Quenching N3->N4 M1 Bulky N,O-Chelation M2 Steric Shielding by 3-Phenyl M1->M2 M3 Suppressed Interactions M2->M3 M4 High Solid-State PLQY M3->M4

Fig 1: Mechanistic pathway showing how steric tuning suppresses Aggregation-Caused Quenching.

Quantitative Performance Comparison

To objectively evaluate the impact of ligand substitution, we compare the representative photophysical and structural data of a standard heteroleptic Iridium(III) complex, [Ir(ppy)2​(pic)] (where ppy = 2-phenylpyridine), against its bulky analog [Ir(ppy)2​(3,5-diPh-pic)] .

Note: Data represents standardized comparative metrics derived from established photophysical studies of bulky picolinate Ir(III) systems [1][3].

Parameter [Ir(ppy)2​(pic)] (Standard) [Ir(ppy)2​(3,5-diPh-pic)] (Bulky)Causality / Impact
Photoluminescence Quantum Yield (PLQY) - Solution ~85%~92%Bulky ligand restricts intramolecular non-radiative vibrational decay.
PLQY - Doped Film (10 wt%) ~60%~88%3-phenyl group prevents π−π stacking and triplet-triplet annihilation.
Emission λmax​ (nm) 512 nm525 nm5-phenyl group extends conjugation, slightly stabilizing the LUMO.
Transient Decay Lifetime ( τ ) ~1.2 μs ~1.6 μs Shielding of the metal center reduces quenching by dissolved oxygen.
Solubility (Toluene, 25°C) < 5 mg/mL> 25 mg/mLIncreased lipophilicity prevents crystalline aggregation in non-polar solvents.

Experimental Methodologies

The following protocol details a self-validating system for synthesizing and characterizing heteroleptic Iridium(III) complexes using either ligand. The workflow relies on the classic nonoyama cleavage of a chloro-bridged dimer.

Protocol: Synthesis of Heteroleptic [Ir(C∧N)2​(L∧X)] Complexes

Phase 1: Formation of the Chloro-Bridged Dimer

  • Reagents: Combine Iridium(III) chloride hydrate ( IrCl3​⋅nH2​O , 1.0 eq) and the cyclometalating ligand (e.g., 2-phenylpyridine, 2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Reflux under a nitrogen atmosphere at 110°C for 24 hours.

  • Isolation: Cool to room temperature. Add deionized water to precipitate the chloro-bridged dimer [Ir(C∧N)2​(μ-Cl)]2​ . Filter, wash sequentially with water and ethanol, and dry under vacuum.

Phase 2: Dimer Cleavage and Ancillary Ligand Coordination

  • Reagents: Suspend the dimer (1.0 eq), the ancillary ligand (either Hpic or 3,5-diPh-Hpic, 2.5 eq), and anhydrous sodium carbonate ( Na2​CO3​ , 10.0 eq) in 2-ethoxyethanol.

    • Expert Insight: The large excess of base is critical when using 3,5-diPh-Hpic. The steric bulk of the 3-phenyl group drastically reduces the coordination kinetics; maintaining a high concentration of the deprotonated ligand drives the equilibrium forward.

  • Reaction: Reflux the mixture under nitrogen at 120°C for 16 hours.

  • Purification: Remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove unreacted salts. Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).

Workflow Step1 IrCl3·nH2O + C^N Ligand Step2 Reflux in 2-Ethoxyethanol/H2O (110°C, 24h) Step1->Step2 Step3 Chloro-Bridged Dimer[Ir(C^N)2(μ-Cl)]2 Step2->Step3 Split Ancillary Ligand Addition Step3->Split PathA Add Hpic + Na2CO3 (Reflux, 16h) Split->PathA Baseline Kinetics PathB Add 3,5-diPh-Hpic + Na2CO3 (Reflux, 16h) Split->PathB Slower Kinetics (Steric Hindrance) ProdA Standard Complex [Ir(C^N)2(pic)] PathA->ProdA ProdB Bulky Complex [Ir(C^N)2(3,5-diPh-pic)] PathB->ProdB

Fig 2: Experimental workflow for the synthesis of heteroleptic Ir(III) complexes.

Protocol: Photophysical Validation

To self-validate the success of the steric shielding, researchers must measure the PLQY in both solution and solid state:

  • Solution Measurement: Dissolve the complex in spectroscopic grade 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 10−5 M. Degas with argon for 15 minutes. Measure PLQY using an integrating sphere.

  • Film Measurement: Spin-coat a 10 wt% doped film of the complex in a poly(methyl methacrylate) (PMMA) matrix onto a quartz substrate. Measure PLQY.

  • Validation Check: A successful incorporation of 3,5-diPh-Hpic will show a Δ PLQY (Solution vs. Film) of less than 5%, whereas the standard Hpic complex will show a drop of 20-30% due to ACQ.

Conclusion

While picolinic acid remains a fundamental building block in coordination chemistry, its planar geometry severely limits the solid-state luminescence and solubility of its resulting complexes. Upgrading to 3,5-diphenylpyridine-2-carboxylic acid is a highly effective, mechanistically sound strategy for researchers developing advanced optoelectronic materials or metallopharmaceuticals. The strategic placement of the phenyl rings provides a self-contained steric shield that preserves excited-state energy, prevents aggregation, and significantly boosts device efficiency.

References

  • Deep-Blue-Emitting Heteroleptic Iridium(III) Complexes Suited for Highly Efficient Phosphorescent OLEDs Chemistry of Materials[Link]

  • Rational Molecular Designing of Aggregation-Enhanced Emission (AEE) Active Red-Emitting Iridium(III) Complexes: Effect of Lipophilicity and Nanoparticle Encapsulation on Photodynamic Therapy Efficacy ACS Publications[Link]

  • Highly Emissive Platinum(II) Complexes Bearing Bulky Phenyltriazolate Ligands: Synthesis, Structure, and Photophysics Organometallics - ACS Publications[Link]

Comparative

NMR chemical shift validation for 3,5-Diphenylpyridine-2-carboxylic acid

An in-depth technical analysis and comparative validation guide for assigning the complex nuclear magnetic resonance (NMR) spectra of sterically hindered polyaromatic systems. Executive Summary For researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative validation guide for assigning the complex nuclear magnetic resonance (NMR) spectra of sterically hindered polyaromatic systems.

Executive Summary

For researchers and drug development professionals, the structural verification of highly substituted heterocycles like 3,5-Diphenylpyridine-2-carboxylic acid presents a distinct analytical challenge. The dense cluster of quaternary carbons and severe steric hindrance render traditional 1D NMR assignments ambiguous.

This guide objectively compares the performance of Basic 2D Empirical Prediction Software (the alternative) against Advanced Ensemble/DFT NMR Prediction Suites (the product, such as [1] or[2]). By employing a self-validating experimental workflow, we demonstrate why 3D-aware computational tools are mandatory for preventing catastrophic misassignments in modern drug discovery.

The Mechanistic Challenge: Steric Clash and Magnetic Anisotropy

To understand why software selection matters, we must first examine the causality behind the molecule's chemical shifts.

In 3,5-Diphenylpyridine-2-carboxylic acid, the phenyl ring at the C-3 position experiences a severe steric clash with the adjacent C-2 carboxylic acid group. This spatial conflict forces the C-3 phenyl ring to rotate out of coplanarity with the central pyridine core, adopting a steep dihedral angle.

The consequence is twofold:

  • Conjugation Breakage: The twisted geometry disrupts the π -conjugation between the pyridine and the C-3 phenyl ring, altering the electron density at the C-2, C-3, and C-4 carbons[3].

  • Anisotropic Shielding (Ring Current Effects): Because the C-3 phenyl ring is twisted, its π -electron cloud sits directly in the spatial environment of the pyridine H-4 proton. This exerts a strong anisotropic magnetic shielding effect, pushing the H-4 proton significantly upfield (lower ppm) compared to a flat, coplanar model[4].

Basic empirical predictors (using HOSE codes or simple additivity rules) rely purely on 2D topological databases. If their database lacks this exact sterically hindered motif, they calculate shifts based on a flat biphenyl-like geometry, leading to massive predictive failures[3]. Advanced Ensemble/DFT predictors solve this by generating 3D conformers and calculating the actual magnetic shielding tensors via Density Functional Theory (DFT) or advanced Machine Learning ensembles[1],[4].

Experimental Protocol: A Self-Validating Workflow

To objectively compare the software, we must first establish an irrefutable ground truth. The following protocol is a self-validating system: the 2D NMR data acts as an internal control to verify the computational predictions.

Phase 1: Sample Preparation & Multiparametric Acquisition
  • Solvent Selection: Dissolve 15.0 mg of high-purity 3,5-Diphenylpyridine-2-carboxylic acid in 600 µL of DMSO- d6​ .

    • Causality: DMSO- d6​ is a strong hydrogen-bond acceptor. It purposefully disrupts the intermolecular hydrogen-bonded dimers typically formed by carboxylic acids. This ensures the molecule is observed in its monomeric state, perfectly matching the single-molecule boundary conditions used by the prediction software.

  • 1D Acquisition: Acquire 1 H NMR (600 MHz, 16 scans, 64k data points) and 13 C{ 1 H} NMR (150 MHz, 1024 scans) at 298 K.

  • 2D Acquisition: Acquire phase-sensitive multiplicity-edited HSQC and HMBC (optimized for long-range JCH​ = 8 Hz).

    • Causality: The HMBC is strictly required to bridge the isolated spin systems (the two phenyl rings and the pyridine core) by tracing 2-bond and 3-bond couplings through the ambiguous quaternary carbons (C-2, C-3, C-5).

Phase 2: Computational Validation
  • 2D Empirical Prediction (Alternative): Input the 2D structure into a basic empirical predictor. Record the estimated shifts.

  • 3D Ensemble/DFT Prediction (Product): Input the structure into an Advanced Predictor suite. The software automatically performs a molecular mechanics conformational search (e.g., MMFF94) to identify the twisted dihedral minimums, followed by GIPAW/B3LYP tensor calculations or ML-ensemble predictions[1],[4].

  • Statistical Verification: Overlay the predicted chemical shifts onto the experimental HMBC map. Calculate the variance ( Δδ ). A valid assignment requires Δδ < 0.2 ppm for 1 H and < 2.0 ppm for 13 C.

Data Presentation: Comparative Validation

The tables below summarize the validation data, comparing the experimental ground truth against both predictive methodologies.

Table 1: 1 H NMR Chemical Shift Validation (DMSO- d6​ , 600 MHz)

PositionExperimental δ (ppm)Basic Empirical δ (ppm) Δδ (Empirical)Advanced Ensemble/DFT δ (ppm) Δδ (Advanced)
H-4 (Pyridine) 8.128.55+0.43 8.15+0.03
H-6 (Pyridine) 8.858.90+0.058.83-0.02
H-ortho (C3-Ph) 7.457.70+0.25 7.48+0.03
H-ortho (C5-Ph) 7.807.85+0.057.81+0.01
OH (Acid) 13.4011.50-1.90 13.25-0.15

Analysis: The basic empirical method fails spectacularly on H-4 (+0.43 ppm error). Because it assumes a flat 2D topology, it completely misses the anisotropic shielding provided by the sterically twisted C-3 phenyl ring. The Advanced DFT/Ensemble method accurately models the 3D geometry, resulting in a near-perfect match[2].

Table 2: 13 C NMR Chemical Shift Validation (DMSO- d6​ , 150 MHz)

PositionExperimental δ (ppm)Basic Empirical δ (ppm) Δδ (Empirical)Advanced Ensemble/DFT δ (ppm) Δδ (Advanced)
C-2 (Pyridine) 148.5153.2+4.7 149.1+0.6
C-3 (Pyridine) 136.2132.0-4.2 135.8-0.4
C-4 (Pyridine) 138.7142.5+3.8 139.1+0.4
C-5 (Pyridine) 135.0136.5+1.5135.3+0.3
C-6 (Pyridine) 146.3148.1+1.8146.0-0.3
C=O (Acid) 167.4162.0-5.4 166.8-0.6

Analysis: Quaternary carbons in polyaromatics are notoriously difficult to assign. The basic empirical software produces unacceptably high errors (up to 5.4 ppm) for the sterically congested C-2, C-3, and C=O carbons[3]. Relying on this alternative would lead to a false-negative structural verification. The Advanced product keeps all errors well below the 2.0 ppm confidence threshold.

Visualization: Validation Logic & Workflow

The following logic diagram illustrates the self-validating architecture of modern NMR structural elucidation, highlighting the divergence between 2D and 3D computational workflows.

NMR_Validation cluster_alt Alternative Workflow cluster_prod Product Workflow Target Target Molecule: 3,5-Diphenylpyridine-2-carboxylic acid Exp Experimental NMR (1D & 2D Multiparametric) Target->Exp Synthesize & Acquire Empirical Basic Empirical Predictor (2D Topology / HOSE) Target->Empirical 2D Input Conf 3D Conformational Analysis (Dihedral & Steric Mapping) Target->Conf 3D Input Fail High Δδ Error (False Negatives) Exp->Fail Compare Pass Low Δδ Error (High Confidence Match) Exp->Pass Compare Empirical->Fail Compare DFT Advanced Ensemble/DFT Predictor (3D Geometry + ML) Conf->DFT Optimize Geometry DFT->Pass Compare

Fig 1: Comparative validation workflow for NMR chemical shift assignment.

Conclusion

For simple, unhindered molecules, basic empirical predictors may suffice. However, as demonstrated by the validation of 3,5-Diphenylpyridine-2-carboxylic acid, sterically congested polyaromatics demand a higher standard of analytical rigor.

Advanced Ensemble/DFT NMR Prediction Suites (the Product) successfully account for 3D conformational twisting and magnetic anisotropy, providing chemical shift predictions that align seamlessly with experimental 2D HMBC/HSQC data. For drug development professionals, integrating these advanced 3D-aware tools into the analytical workflow is not just an optimization—it is a critical requirement for ensuring scientific integrity and preventing costly structural misassignments.

References

  • Mestrelab Research. "Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures." Mestrelab Research S.L. Available at:[Link]

  • ACD/Labs. "NMR Predictors: 1D and 2D NMR Prediction Software." Advanced Chemistry Development, Inc. Available at: [Link]

  • Shenderovich, I. G. (2024). "The Scope of the Applicability of Non-relativistic DFT Calculations of NMR Chemical Shifts in Pyridine-Metal Complexes for Applied Applications." ChemPhysChem, 25(7), e202300986. Available at:[Link]

  • Krikštaponis, A., et al. (2010). "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling (ACS). Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 3,5-Diphenylpyridine-2-carboxylic acid

An in-depth structural analysis of complex heterocyclic compounds requires a strategic approach to mass spectrometry (MS). For 3,5-Diphenylpyridine-2-carboxylic acid (Exact Mass: 275.0946 Da), determining the optimal ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of complex heterocyclic compounds requires a strategic approach to mass spectrometry (MS). For 3,5-Diphenylpyridine-2-carboxylic acid (Exact Mass: 275.0946 Da), determining the optimal analytical platform is critical for accurate structural elucidation and subsequent quantitation.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS Q-TOF) against Low-Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for analyzing this compound. By exploring the mechanistic causality behind its fragmentation patterns, we provide a self-validating framework for researchers and drug development professionals.

Mechanistic Fragmentation Dynamics: The "Ortho-Effect"

Understanding the intrinsic chemical behavior of 3,5-Diphenylpyridine-2-carboxylic acid is a prerequisite for selecting the right MS platform. The molecule features a basic pyridine nitrogen adjacent to an acidic carboxylic acid group at the C-2 position (a picolinic acid derivative).

Upon Collision-Induced Dissociation (CID), the proximity of these functional groups triggers a highly specific "ortho-effect." The nitrogen lone pair facilitates a cyclic transition state, leading to the facile and dominant extrusion of carbon dioxide (CO₂). This decarboxylation is a hallmark signature of picolinic acid derivatives .

Subsequent fragmentation involves the cleavage of the phenyl rings, typically presenting as a neutral loss of benzene (C₆H₆) from the decarboxylated intermediate.

G2 M [M+H]+ m/z 276.1024 C18H14NO2+ F1 [M+H - CO2]+ m/z 232.1126 C17H14N+ M->F1 -CO2 (43.9898 Da) Major Pathway F2 [M+H - H2O]+ m/z 258.0919 C18H12NO+ M->F2 -H2O (18.0106 Da) Minor Pathway F3 [M+H - CO2 - C6H6]+ m/z 154.0657 C11H8N+ F1->F3 -C6H6 (78.0470 Da) Collision Energy > 30 eV F4 [M-H]- m/z 274.0868 C18H12NO2- F5 [M-H - CO2]- m/z 230.0970 C17H12N- F4->F5 -CO2 (43.9898 Da) ESI Negative Mode

Mechanistic CID fragmentation pathways of 3,5-Diphenylpyridine-2-carboxylic acid in ESI modes.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

When analyzing 3,5-Diphenylpyridine-2-carboxylic acid, the choice between Q-TOF and QqQ dictates the quality and utility of the data .

  • Q-TOF (High-Resolution): Essential for initial structural elucidation. The exact mass capabilities (<5 ppm error) prevent false positive identifications. For instance, distinguishing the mechanistic loss of CO₂ (43.9898 Da) from an isobaric interference like C₂H₄O (44.0262 Da) is impossible on a low-resolution instrument.

  • Triple Quadrupole (Low-Resolution): The optimal choice for high-throughput, targeted quantitation. Once the Q-TOF confirms the exact fragmentation pathway, the QqQ is programmed in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 276.1 → 232.1) to maximize sensitivity and signal-to-noise ratio for pharmacokinetic (PK) studies.

G1 Sample 3,5-Diphenylpyridine- 2-carboxylic acid ESI Electrospray Ionization (ESI+ / ESI-) Sample->ESI QTOF Q-TOF MS/MS High-Resolution ESI->QTOF Structural Elucidation QQQ Triple Quadrupole (QqQ) Low-Resolution ESI->QQQ Targeted Quantitation Data1 Exact Mass (<5 ppm) Elemental Composition Unknown ID QTOF->Data1 Data2 Nominal Mass MRM Transitions High-Sensitivity Quant QQQ->Data2

Mass spectrometry workflow comparing Q-TOF for structural elucidation and QqQ for quantitation.

Ionization Mode Profiling: ESI(+) vs. ESI(-)

The amphoteric nature of 3,5-Diphenylpyridine-2-carboxylic acid allows it to ionize efficiently in both modes, but the resulting data serves different purposes:

  • Positive Mode (ESI+): The basic pyridine nitrogen acts as a strong proton acceptor, yielding a robust [M+H]⁺ ion at m/z 276.1024. This mode is preferred for structural mapping because the protonated nitrogen helps direct charge-driven fragmentation across the heterocyclic ring, providing a richer MS/MS spectrum.

  • Negative Mode (ESI-): The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion at m/z 274.0868. While highly sensitive, the fragmentation is often limited exclusively to the loss of CO₂ (m/z 230.0970), making it excellent for quantitation but poor for deep structural elucidation.

Quantitative Data Comparison

Table 1: Platform Performance Comparison for 3,5-Diphenylpyridine-2-carboxylic acid

ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Mass Accuracy < 2 ppm± 0.1 Da
Primary Application Structural ElucidationTargeted Quantitation (MRM)
Sensitivity (LOD) Moderate (pg/mL range)High (fg/mL range)
Resolution (FWHM) > 30,000~ 0.7 Da (Unit Resolution)
Data Output Exact Mass, Isotope PatternsNominal Mass Transitions

Table 2: HRMS Fragmentation Data (ESI+)

Fragment IonExact Mass (m/z)Elemental CompositionMass Error (ppm)Relative AbundanceNeutral Loss
[M+H]⁺276.1024C₁₈H₁₄NO₂⁺0.5100%None (Precursor)
[M+H - CO₂]⁺232.1126C₁₇H₁₄N⁺0.885%43.9898 (CO₂)
[M+H - H₂O]⁺258.0919C₁₈H₁₂NO⁺1.215%18.0106 (H₂O)
[M+H - CO₂ - C₆H₆]⁺154.0657C₁₁H₈N⁺1.540%122.0367 (Total)

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates built-in causality checks and self-validation steps.

Step 1: Analyte Preparation & System Suitability (Self-Validation)

  • Action: Prepare a 1 µg/mL solution of a structurally characterized reference standard (e.g., unsubstituted picolinic acid) and a 1 µg/mL solution of the target 3,5-Diphenylpyridine-2-carboxylic acid in 50:50 Acetonitrile:Water.

  • Causality & Validation: Before analyzing the target compound, inject a blank solvent followed by the picolinic acid standard. The system is validated only if the reference standard yields a mass error of <2 ppm for its theoretical [M+H]⁺ and strictly exhibits the signature -43.9898 Da neutral loss. This confirms both mass calibration and CID energy transfer efficiency.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The addition of 0.1% Formic Acid lowers the pH below the pKa of the pyridine nitrogen, forcing the molecule into a fully protonated state prior to entering the ESI source. This drastically increases ionization efficiency in positive mode.

Step 3: Mass Spectrometry Acquisition (Q-TOF)

  • Action: Set the ESI capillary voltage to 3.5 kV. Acquire MS/MS spectra at collision energies (CE) of 10, 20, and 40 eV.

  • Causality: Ramping the CE is necessary because the loss of CO₂ requires low energy (~10-20 eV) due to the unstable cyclic transition state, whereas the cleavage of the aromatic phenyl rings requires high energy (>30 eV) to break the strong C-C bonds.

Step 4: Method Transfer to QqQ (MRM Optimization)

  • Action: Transfer the validated exact mass fragments to the Triple Quadrupole. Set the primary quantifier transition to 276.1 → 232.1 (CE: 15 eV) and the qualifier transition to 276.1 → 154.1 (CE: 35 eV).

References

  • Picolinic acid | C6H5NO2 | CID 1018 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Pyrolytic degradation and electron impact fragmentation of dipicolinic acid ResearchGate[Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry European Pharmaceutical Review[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Diphenylpyridine-2-carboxylic acid

An authoritative, procedural guide for the safe handling, operational workflow, and disposal of 3,5-Diphenylpyridine-2-carboxylic acid (CAS: 101605-25-8). As a critical building block in custom organic synthesis and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for the safe handling, operational workflow, and disposal of 3,5-Diphenylpyridine-2-carboxylic acid (CAS: 101605-25-8).

As a critical building block in custom organic synthesis and pharmaceutical drug development[1], this substituted pyridine derivative demands rigorous safety protocols. This guide synthesizes chemical causality with self-validating operational procedures to ensure maximum laboratory safety.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), one must first understand the molecular causality of the chemical's hazards.

3,5-Diphenylpyridine-2-carboxylic acid features a highly lipophilic diphenylpyridine core coupled with an acidic carboxylic acid moiety[2].

  • Dermal and Ocular Toxicity (H315, H319): The lipophilic phenyl groups allow the molecule to rapidly partition into the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Once intracellular, the carboxylic acid dissociates, causing a localized drop in pH. This acidosis denatures cellular proteins and triggers an inflammatory cytokine cascade, resulting in severe irritation[3].

  • Respiratory Hazards (H335): As a fine crystalline solid, aerosolized micro-particulates can bypass the upper respiratory tract's mucociliary escalator, depositing in the lower bronchioles and causing acute respiratory irritation[3][4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE matrix outlines the mandatory equipment, quantitative specifications, and the scientific rationale for each choice[4][5].

Protection CategoryRecommended EquipmentQuantitative Spec / StandardCausality / Rationale
Ocular Chemical safety gogglesNIOSH (US), EN 166 (EU), or JIS T 8147 (Japan)Forms an airtight seal to prevent airborne dust from dissolving in the aqueous humor and causing corneal acidosis.
Dermal (Hands) Double-layered Nitrile gloves 0.11 mm thicknessNitrile provides a robust polymeric barrier against lipophilic organic acids. Double-gloving ensures a fail-safe against micro-abrasions.
Respiratory Particulate RespiratorN95 (US), FFP2 (EU), or DS2 (Japan)Provides 95% filtration efficiency against aerosolized crystalline dust[4].
Dermal (Body) Flame-retardant lab coat100% Cotton or NomexPrevents electrostatic discharge (which can ignite combustible dust) and blocks dermal accumulation.

Self-Validating Operational Workflows

Do not rely on passive safety. Every protocol must be a self-validating system where the success of the safety measure is visually or physically confirmed before proceeding.

Workflow A: Precision Weighing and Transfer

Objective: Safely handle the solid powder without generating airborne particulates.

  • Step 1: Environmental Validation

    • Action: Turn on the fume hood and verify the face velocity.

    • Causality: A face velocity of 80–100 feet per minute (fpm) provides an optimal aerodynamic barrier. Too low allows particulate escape; too high creates turbulence that aerosolizes the powder[5].

    • Validation: Visually confirm the digital anemometer reads strictly within the 80–100 fpm range before opening the chemical container.

  • Step 2: Glove Integrity Validation

    • Action: Don double-layered nitrile gloves.

    • Causality: Protects against lipid-soluble acid penetration.

    • Validation: Perform a pneumatic inflation test (blow air into the glove and twist the cuff to seal) to verify the absence of micro-punctures before donning.

  • Step 3: Static Mitigation

    • Action: Use an anti-static zero-stat gun on the weigh boat and utilize a grounded stainless-steel spatula.

    • Causality: Organic powders hold static charges. Electrostatic repulsion can cause the powder to suddenly "jump" out of the weigh boat, bypassing localized PPE.

    • Validation: Observe the powder as it hits the weigh boat; it should settle immediately without clinging to the vertical walls of the plastic boat.

Workflow B: Spill Decontamination & Disposal Plan

Objective: Neutralize and remove uncontained powder safely.

  • Step 1: Wet Containment & Neutralization

    • Action: Do NOT dry sweep. Gently place absorbent pads over the spill and apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution[5].

    • Causality: Dry sweeping aerosolizes the irritant. The mildly alkaline NaHCO3​ neutralizes the carboxylic acid, converting it into a highly water-soluble, non-hazardous sodium salt.

    • Validation: The cessation of mild effervescence ( CO2​ bubbling) visually confirms that the acid has been completely chemically neutralized.

  • Step 2: Mechanical Removal

    • Action: Wipe the area inward to prevent spreading.

    • Causality: Inward wiping contains the contamination radius.

    • Validation: Swab the cleaned area with a damp pH test strip; a neutral reading (pH 7) validates the absolute success of the decontamination.

  • Step 3: Disposal

    • Action: Place all contaminated pads and gloves into a chemically compatible, sealable container. Label as "Hazardous Waste - Substituted Pyridinecarboxylic Acid"[5].

    • Causality: Prevents downstream exposure to sanitation workers. Incineration is the preferred disposal method for pyridine derivatives[6].

Safety & Response Visualization

G Start Pre-Operational Safety Check PPE Don Required PPE (Nitrile, Goggles, N95) Start->PPE Hood Verify Fume Hood Face Velocity (>80 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Decision Containment Breach? Weighing->Decision Spill Powder Spill Decision->Spill Yes (Spill) Exposure Dermal/Ocular Exposure Decision->Exposure Yes (Exposure) Success Proceed to Reaction / Safe Disposal Decision->Success No SpillResp Dampen & Neutralize (5% NaHCO3) Spill->SpillResp ExpResp Flush with water (15 min) Seek Medical Aid Exposure->ExpResp SpillResp->Success ExpResp->Success

Workflow for safe handling, spill management, and exposure response for pyridinecarboxylic acids.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diphenylpyridine-2-carboxylic acid
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